2-Aminothiophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVRGVPWCUEOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123198-82-3, 3292-42-0 (hydrochloride) | |
| Record name | Poly(o-aminothiophenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123198-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminothiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6051693 | |
| Record name | 2-Aminobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Aminothiophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10117 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 2-Aminothiophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10117 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
137-07-5, 40451-21-6 | |
| Record name | 2-Aminothiophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminothiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminothiophenol (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminothiophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenethiol, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOTHIOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIT82KOK2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 2 Aminothiophenol and Its Derivatives
Novel Synthetic Routes and Optimization Strategies
Green Chemistry Approaches in 2-Aminothiophenol Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of this compound derivatives, leading to the development of cleaner and more efficient protocols. scribd.com These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and utilizing alternative energy sources to drive reactions.
The elimination of volatile organic solvents is a key goal in green synthesis. Several solvent-free methods for the synthesis of 2-substituted benzothiazoles from this compound and aldehydes have been developed. These reactions, often conducted under neat conditions, offer advantages such as reduced waste, lower costs, and simplified workup procedures. mdpi.comresearcher.life For instance, the condensation of this compound with various aldehydes can proceed efficiently without any solvent, sometimes just by shaking the reaction mixture. mdpi.com
In a notable example of a catalyst-free approach, a synthesis of 2-aminothiophenes was achieved in water under ultrasound activation, with the reaction initiated by sodium polysulfides. nih.gov This method avoids the need for traditional catalysts, further enhancing its environmental credentials. nih.gov Molecular iodine has also been utilized in one-pot, solid-phase, solvent-free reactions between this compound and benzoic acid derivatives to produce benzothiazole (B30560) derivatives with excellent yields in short reaction times. mdpi.com
Table 1: Comparison of Solvent-Free Synthetic Protocols
| Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| This compound, Salicylaldehyde (B1680747) | ZnO NPs, Solvent-free, 30 min, RT | 2-(2-Hydroxyphenyl)benzothiazole | 80 (gram-scale) | mdpi.com |
| This compound, Benzoic Acid Derivatives | Molecular Iodine, Solid-phase, Solvent-free, 10 min | 2-Substituted Benzothiazoles | Excellent | mdpi.com |
| This compound, Aryl Aldehydes | SiO2–HNO3, Shaking, Solvent-free | 2-Aryl Benzothiazoles | 83-98 | mdpi.com |
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. semanticscholar.orgtandfonline.com In the synthesis of 2-aminothiophene derivatives via the Gewald reaction, microwave assistance has been shown to reduce reaction times from hours to minutes. semanticscholar.orgorganic-chemistry.org For example, a microwave-assisted Gewald reaction to produce 5-substituted-2-aminothiophenes was completed in 20 minutes at 70°C, a significant reduction from the 4 hours required with classical heating. organic-chemistry.org This rapid and efficient heating often leads to higher purity products, minimizing the need for extensive purification. organic-chemistry.org
An efficient protocol for synthesizing 2-arylbenzothiazoles involves the microwave-assisted, solvent-free condensation of this compound with aromatic aldehydes, promoted by a catalytic amount of glacial acetic acid. tandfonline.com This method achieves high yields in just 3-10 minutes. tandfonline.com
Table 2: Microwave-Assisted Synthesis of this compound Derivatives
| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Gewald Reaction | Arylacetaldehydes, Activated Nitriles, Sulfur, Morpholine | Microwave, 70°C, Ethanol (B145695) | 20 min | High | organic-chemistry.org |
| Gewald Reaction | Ketones, Malononitrile, Sulfur, Pyrrolidine | Microwave, 50°C, DMF | 30 min | 57-95 | semanticscholar.orgresearchgate.net |
| Condensation | This compound, Aromatic Aldehydes | Microwave, Acetic Acid, Solvent-free | 3-10 min | 72-96 | tandfonline.com |
Ultrasound irradiation provides an alternative energy source that promotes chemical reactions through the phenomenon of acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of this compound derivatives, offering benefits such as enhanced reaction rates, improved yields, and milder reaction conditions. nih.gov
A green, one-pot procedure for synthesizing multisubstituted 2-aminothiophene derivatives utilizes ultrasound promotion in the presence of a catalytic amount of DABCO in PEG-200 as a solvent. The high local temperatures and pressures generated by acoustic cavitation accelerate the Gewald reaction. Similarly, an efficient and ecofriendly protocol for synthesizing 2-substituted benzothiazoles involves the ultrasound-assisted condensation of this compound with various aldehydes under solvent-free conditions using a recyclable sulfated tungstate catalyst. researcher.liferesearchgate.net
Table 3: Ultrasound-Assisted Synthesis of this compound Derivatives
| Reactants | Catalyst/Solvent | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ketones, Malonodinitrile, Sulfur | None / Water | Ultrasound (40 kHz, 300 W), 70°C | 0.5-1 h | 42-90 | nih.gov |
| Ketones/Aldehydes, Dicyanomethane, Sulfur | DABCO / PEG-200 | Sonication | Moderate to High | Moderate to High | |
| This compound, Aldehydes | Sulfated Tungstate / Solvent-free | Ultrasound, Room Temperature | Not specified | Excellent | researcher.liferesearchgate.net |
| This compound, Aldehydes | FeCl3/Montmorillonite K-10 | Ultrasound | 0.7-5 h | 33-95 | mdpi.com |
The use of carbon dioxide (CO2) as a C1 source in organic synthesis is a highly attractive green chemistry approach, as it utilizes a renewable, non-toxic, and abundant feedstock. chemrevlett.com Several methodologies have been developed for the synthesis of benzothiazoles from 2-aminothiophenols using CO2.
One approach involves the hydrosilane-promoted cyclization of 2-aminothiophenols with CO2, catalyzed by an organocatalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). rsc.org In this reaction, CO2 is fixed and reduced to form the benzothiazole ring. chemrevlett.comrsc.org Another strategy employs a self-neutralizing acidic CO2-alcohol system, where CO2 reacts with an alcohol (e.g., methanol) to form alkyl carbonic acid in situ. researchgate.nettandfonline.com This acid then catalyzes the condensation of this compound with aldehydes to produce benzothiazoles under mild conditions, simplifying the workup process as no base neutralization is required. researchgate.nettandfonline.com Cellulose-derived dihydrolevoglucosenone (Cyrene™) has also been used as a renewable catalytic solvent for the reaction of 2-aminothiophenols with CO2 and a reductant to form benzothiazoles, eliminating the need for any external catalyst or base. chemrevlett.com
Catalytic Methodologies in this compound Functionalization
Catalysis plays a pivotal role in the functionalization of this compound, enabling the efficient synthesis of a diverse array of derivatives, particularly 2-substituted benzothiazoles. A wide range of catalytic systems, including metal-based catalysts, non-metal catalysts, and nanocatalysts, have been explored.
The condensation of this compound with aldehydes or carboxylic acids is a common functionalization strategy. Various catalysts have been shown to be effective for this transformation:
Metal-Based Catalysts : These include ZnO nanoparticles mdpi.com, nano-Fe2O3 mdpi.com, TiO2 nanoparticles mdpi.com, copper-based catalysts mdpi.com, and SnP2O7. mdpi.com For example, a Cu(II)-containing nano-silica triazine dendrimer supported over SiO2 has been used to catalyze the reaction between this compound and aryl aldehydes, yielding products in 15-90 minutes with 87-98% yields. mdpi.com
Heterogeneous Catalysts : Recyclable catalysts are highly desirable from a green chemistry perspective. Examples include sulfated tungstate researcher.life, silica-supported zinc chloride (ZnCl2/SiO2) researcher.life, and a novel heterogeneous mixture of methanesulfonic acid and silica gel. mdpi.com These catalysts can often be recovered and reused multiple times without a significant loss of activity.
Organocatalysts and Non-Metal Catalysts : An H2O2/HCl mixture has been used as a simple and effective catalytic system for the synthesis of benzothiazoles at room temperature. mdpi.com Alkyl carbonic acid, generated in situ from CO2 and methanol, also serves as an effective organocatalyst. researchgate.nettandfonline.com
Beyond condensation reactions, catalytic methods have been employed for other functionalizations. For instance, a mesoporous nanocatalyst, created by attaching a this compound-Cu complex to functionalized MCM-41, has demonstrated high efficiency in catalyzing Suzuki coupling reactions to synthesize biphenyls. nih.gov Strong Brønsted acids have also been found to catalyze the oxidative condensation of 2-aminothiophenols with aryl alkyl ketones to produce complex 2-arylbenzothiazines. researchgate.net
Table 4: Overview of Catalysts in this compound Functionalization
| Catalyst | Reactants | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| ZnO Nanoparticles | This compound, Aldehydes | Condensation | Solvent-free, Reusable | mdpi.com |
| H2O2/HCl | This compound, Aldehydes | Condensation | Room temperature, Excellent yields | mdpi.com |
| SnP2O7 | This compound, Aromatic Aldehydes | Condensation | High yields, Short reaction times, Reusable | mdpi.com |
| MCM-41-CPTEO-2-aminothiophenol-Cu | Phenylboronic Acid, Aryl Halides | Suzuki Coupling | High efficiency, Recyclable, Green medium | nih.gov |
| Sulfated Tungstate | This compound, Aldehydes | Condensation (Ultrasound) | Fast, Solvent-free, Recyclable | researcher.life |
| Alkyl Carbonic Acid (from CO2) | This compound, Aldehydes | Condensation | Green, Mild conditions, Simplified workup | researchgate.nettandfonline.com |
Multi-component Reactions for this compound Derivatives
Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.net Several MCRs have been designed for the synthesis of this compound derivatives.
For example, a three-component reaction for synthesizing 2-(2-aminothiophene)-benzimidazoles involves the reaction of nitriles, aldehydes, and elemental sulfur in the presence of piperidine. nih.gov This one-pot process proceeds under reflux in ethanol, yielding the complex heterocyclic products in good yields. nih.gov Such strategies streamline synthetic pathways, reduce waste, and allow for the rapid generation of molecular diversity. researchgate.net
Reductive Cyclization Strategies Involving this compound Precursors
Reductive cyclization offers an alternative route to benzothiazole derivatives, often starting from more stable precursors than the readily oxidized this compound. semanticscholar.org
This compound is known to be unstable and easily oxidizes to form bis(2-aminophenyl) disulfide. semanticscholar.org This stability makes the disulfide an attractive and readily available starting material. An efficient, catalyst-free methodology has been developed for the reductive cyclization of various disulfides using ammonia borane (BH3NH3) as a reductant and carbon dioxide (CO2) as a C1 source. semanticscholar.orgrsc.orgresearchgate.net
In this process, the S–S bond of the disulfide is cleaved by BH3NH3 to generate a this compound-borane complex in situ. semanticscholar.orgresearchgate.net This intermediate then reacts with CO2, which is also activated by the reductant, leading to cyclization and the formation of 2-unsubstituted benzothiazole derivatives in good to excellent yields. semanticscholar.orgrsc.org The reaction proceeds under mild conditions, and both the reductant and CO2 are essential for the transformation. semanticscholar.org This method has been successfully applied on a gram scale, demonstrating its practical utility. semanticscholar.org
Table 3: Reductive Cyclization of Bis(2-aminophenyl) Disulfide
| Reactants | Reductant | C1 Source | Conditions | Yield (%) | Reference |
|---|
Reductants (e.g., BH3NH3, Hydrosilanes)
Advanced synthetic strategies for this compound and its derivatives increasingly employ specialized reductants that offer mild reaction conditions and high selectivity. Among these, ammonia borane (BH3NH3) and various hydrosilanes have emerged as effective reagents, particularly for processes involving the reduction of disulfide bonds and the reductive functionalization of precursor molecules.
Ammonia Borane (BH3NH3)
Ammonia borane is a stable and efficient reducing agent utilized in the synthesis of this compound derivatives. A notable application is in the catalyst-free reductive cyclization of bis(2-aminophenyl) disulfides using carbon dioxide (CO2) as a C1 source to produce 2-unsubstituted benzothiazoles. semanticscholar.org This methodology is significant as it avoids the use of metallic catalysts. semanticscholar.org
In this process, ammonia borane serves a dual function. It efficiently cleaves the S–S bond of the disulfide to generate a this compound-borane complex in situ. semanticscholar.org Simultaneously, it acts as the reductant for carbon dioxide, which is then incorporated to form the thiazole (B1198619) ring. semanticscholar.org The reaction proceeds effectively to yield a variety of 2-unsubstituted benzothiazole derivatives in good to excellent yields. semanticscholar.org
Detailed research has demonstrated that the amount of BH3NH3 is a critical parameter. An optimal quantity is required, as excessive amounts can lead to the formation of methylated by-products from the over-reduction of CO2. semanticscholar.org The reaction mechanism is proposed to involve the initial reaction of BH3NH3 with CO2, followed by the cleavage of the disulfide bond. The resulting in situ generated this compound nucleophilically attacks the activated CO2 species, leading to cyclization and the final benzothiazole product. semanticscholar.org
Table 1: Reductive Cyclization of Disulfides with CO2 and BH3NH3 semanticscholar.org
Hydrosilanes
Hydrosilanes are another class of reductants used in the synthesis of this compound derivatives, particularly for the production of benzothiazoles. rsc.orgrsc.org These silicon-based reducing agents can promote the cyclization of 2-aminothiophenols with carbon dioxide, catalyzed by an organic base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), to afford various benzothiazole derivatives in good yields. rsc.orgrsc.org
The reaction typically involves heating a mixture of the this compound, a hydrosilane such as diethylsilane (Et2SiH2), a catalyst, and a solvent in an autoclave under CO2 pressure. rsc.org The hydrosilane facilitates the reductive cyclization process, leading to the formation of the C–N and C–S bonds of the benzothiazole ring system. rsc.orgrsc.org This method has been successfully applied to a range of substituted 2-aminothiophenols. rsc.org
Beyond their role in cyclization reactions, hydrosilanes are recognized as versatile terminal reductants in broader synthetic chemistry. For instance, they are employed in the organophosphorus-catalyzed reductive coupling of nitroarenes and anilines. This capability is relevant to the synthesis of this compound itself, as a common synthetic route involves the reduction of a nitro group on a benzene (B151609) ring that also contains a sulfur functionality.
Table 2: Hydrosilane-Promoted Synthesis of Benzothiazole Derivatives from 2-Aminothiophenols and CO2 rsc.orgrsc.org
Reactivity and Reaction Mechanisms of 2 Aminothiophenol
Nucleophilic Attack Pathways
2-Aminothiophenol is an organosulfur compound characterized by the presence of both an amino (-NH₂) and a thiol (-SH) group attached to a benzene (B151609) ring at ortho positions. sigmaaldrich.com This unique bifunctional arrangement makes it a versatile bis-nucleophilic reagent in organic synthesis. The nitrogen atom of the amino group and the sulfur atom of the thiol group both possess lone pairs of electrons, enabling them to act as nucleophiles.
The reactivity of this compound is dominated by the nucleophilic character of these two groups. In many reactions, the more nucleophilic amino group initiates the reaction by attacking an electrophilic center, such as the carbonyl carbon of aldehydes, ketones, or carboxylic acid derivatives. ekb.egmdpi.com For instance, in the synthesis of benzothiazoles from aldehydes, the initial step is the nucleophilic attack of the amino group on the carbonyl carbon. ekb.egmdpi.com
Subsequently, the thiol group participates in an intramolecular nucleophilic attack to form a cyclic intermediate. ekb.egmdpi.com In other reactions, particularly the synthesis of benzothiazepines from α,β-unsaturated ketones (chalcones), the reaction proceeds via a thia-Michael addition, where the thiol group acts as the initial nucleophile, attacking the β-carbon of the enone system. mdpi.comunimi.it The amino group then engages in a subsequent intramolecular cyclization. unimi.it The specific pathway of nucleophilic attack—whether the amine or the thiol group reacts first—is often dictated by the nature of the electrophilic substrate and the reaction conditions. mdpi.commdpi.comunimi.it For example, in reactions with α-bromoketones, the process can begin with the N-nucleophilic substitution by the amino group. mdpi.comnih.gov
The nucleophilicity of the amino group can also be enhanced under certain conditions, such as in the presence of BH₃NH₃, which activates the N-H bond. rsc.org This dual nucleophilicity allows this compound to serve as a foundational building block for a variety of heterocyclic structures.
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound makes it a key precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. ekb.egnih.gov Its ability to undergo intramolecular cyclization reactions after an initial intermolecular reaction is a cornerstone of its synthetic utility. ekb.egresearchgate.net These cyclization reactions are fundamental to creating fused ring systems, most notably benzothiazoles and benzothiazepines. mdpi.commdpi.com
Benzothiazoles are a prominent class of heterocyclic compounds consisting of a benzene ring fused to a thiazole (B1198619) ring. ekb.eg They are of significant interest due to their presence in bioactive molecules and their applications in materials science. ekb.egmdpi.com The most common and direct route to synthesizing the benzothiazole (B30560) scaffold involves the condensation of this compound with various carbonyl-containing compounds. ekb.egresearchgate.netresearchgate.net
The condensation of this compound with aldehydes and ketones is a widely employed method for synthesizing 2-substituted benzothiazoles. mdpi.comderpharmachemica.com The reaction mechanism generally involves an initial nucleophilic attack by the amino group of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. ekb.eg This is followed by dehydration to form a Schiff base intermediate (in the case of aldehydes) or a related adduct. The subsequent step is an intramolecular cyclization, where the nucleophilic thiol group attacks the imine carbon. Finally, the resulting benzothiazoline (B1199338) intermediate undergoes oxidation to yield the aromatic 2-substituted benzothiazole. ekb.eglookchem.com Air, dimethyl sulfoxide (B87167) (DMSO), or other oxidants like H₂O₂ can facilitate this final aromatization step. mdpi.comorganic-chemistry.org
A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently and under environmentally benign conditions. These include acid catalysts like samarium triflate, p-toluene sulfonic acid (PTSA), and alkyl carbonic acid (formed in situ from CO₂ and an alcohol). mdpi.comorganic-chemistry.orgtandfonline.com Reactions can also proceed without a catalyst, sometimes under melt conditions or using microwave irradiation. organic-chemistry.orgsemanticscholar.org While aromatic aldehydes readily form benzothiazoles, aliphatic aldehydes may yield the intermediate benzothiazoline, which can then be oxidized in a separate step. nih.govlookchem.comresearchgate.net
In contrast to aldehydes, the reaction with ketones can proceed differently. While some ketones condense to give benzothiazolines, others, particularly aryl ketones, can react via their active methylene (B1212753) group, leading to 2-acylbenzothiazoles where the ketone's carbonyl group remains intact in the final product. mdpi.comnih.govlookchem.com
| Reactant | Catalyst/Reagent | Solvent/Condition | Key Finding | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | None | DMSO/Air | A simple, catalyst-free method providing good to excellent yields. | organic-chemistry.org |
| Aromatic Aldehydes | Samarium triflate | Aqueous medium | A green and efficient method using a reusable acid catalyst under mild conditions. | organic-chemistry.org |
| Benzaldehyde | Alkyl carbonic acid (from CO₂/Methanol) | CO₂-Methanol system | An efficient and green method where the in situ formed acid catalyzes the reaction. | tandfonline.comtandfonline.com |
| Aromatic Aldehydes | Iodine | DMF | Iodine promotes the condensation to efficiently provide 2-substituted benzothiazoles. | organic-chemistry.org |
| Aryl Ketones | Molecular oxygen | Chlorobenzene/DMSO | An efficient metal- and I₂-free condition for forming 2-arylbenzothiazoles. | mdpi.com |
| β-Diketones | Brønsted acid | Metal- and oxidant-free | Catalyzed cyclization to give 2-substituted benzothiazoles in good yields. | organic-chemistry.org |
| Aliphatic Aldehydes | Molecular sieves 4Å, then PCC | Two-step reaction | Formation of 2-alkyl-2,3-dihydrobenzo[d]thiazoles followed by oxidation. | nih.gov |
Another fundamental route to 2-substituted benzothiazoles involves the condensation of this compound with carboxylic acids or their derivatives, such as acyl chlorides and esters. researchgate.nettandfonline.com When reacting with a carboxylic acid, a dehydrating agent is typically required to facilitate the initial amide formation followed by cyclization. derpharmachemica.commdpi.com Polyphosphoric acid (PPA) is a common reagent that serves as both a catalyst and a solvent for this reaction, which often requires high temperatures. derpharmachemica.commdpi.cominnovareacademics.in
The reaction with acyl chlorides is generally more facile. ekb.egnih.gov It proceeds through the formation of an amide intermediate by the reaction of the amino group with the acyl chloride, followed by an intramolecular cyclization involving the thiol group. ajol.info These reactions can often be performed under mild, solvent-free conditions, sometimes using a heterogeneous catalyst like KF·Al₂O₃. ekb.egnih.gov Similarly, esters can be used as substrates, particularly under microwave-assisted, solvent-free conditions or with Lewis acid catalysis. researchgate.netajol.info
| Reactant | Catalyst/Reagent | Solvent/Condition | Key Finding | Reference |
|---|---|---|---|---|
| Carboxylic Acids | Polyphosphoric Acid (PPA) | High temperature (e.g., 220°C) | PPA acts as a dehydrating agent and solvent to facilitate condensation. | derpharmachemica.commdpi.cominnovareacademics.in |
| Carboxylic Acids | None | Microwave irradiation, solvent-free | An efficient, direct condensation method without catalyst. | researchgate.net |
| Acyl Chlorides | None (or base) | 0–5 °C, then reflux | A straightforward, often exothermic reaction leading to excellent yields. | ajol.info |
| Acyl Chlorides | KF·Al₂O₃ | Solvent-free, mild conditions | A one-pot synthesis using a recyclable heterogeneous catalyst. | nih.gov |
| Amino Acids/Esters | Polyphosphoric Acid (PPA) | 220°C | Coupling of this compound with amino acids or their esters to yield 2-substituted benzothiazoles. | derpharmachemica.com |
| Carboxylic Acids | Thionyl chloride | Acid- and catalyst-free | In situ generation of the acid chloride followed by reaction with this compound. | researchgate.net |
Beyond benzothiazoles, this compound is a crucial starting material for other fused heterocyclic systems, notably 1,5-benzothiazepines. sigmaaldrich.commdpi.com These seven-membered rings are typically synthesized through the reaction of this compound with α,β-unsaturated ketones, commonly known as chalcones. mdpi.comunimi.it
The reaction mechanism is a one-pot, two-step domino process. unimi.it It commences with a thia-Michael addition, where the thiol group of this compound undergoes a 1,4-conjugate addition to the enone system of the chalcone. mdpi.comunimi.itresearchgate.net This forms a linear thioether intermediate. The second step involves an intramolecular nucleophilic attack by the amino group on the carbonyl carbon of the intermediate, followed by dehydration, to form the 2,3-dihydro-1,5-benzothiazepine ring. unimi.it This cyclization is often promoted by acid catalysts such as trifluoroacetic acid (TFA), glacial acetic acid, or Lewis acids like ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.comunimi.itresearchgate.net The reaction can be carried out in various solvents, including ethanol (B145695) and dichloromethane, and can be accelerated using microwave irradiation or ultrasonic irradiation. mdpi.comresearchgate.netasianpubs.org
Benzothiazole Synthesis and Derivatization
Polymerization Mechanisms
This compound can undergo polymerization to form poly(this compound) (P2ATP), a conducting polymer with properties derived from both its polyaniline-like backbone and the pendant thiol groups. acs.orggoogle.com The polymerization is typically achieved through oxidative methods, either chemically or electrochemically. acs.orgresearchgate.net
In chemical oxidative polymerization, an oxidant such as ammonium persulfate is used in an acidic aqueous medium (e.g., HCl). acs.orgresearchgate.netchemicalpapers.com The proposed mechanism involves the oxidation of the monomer to form radical cations. researchgate.net These radicals then couple to form dimers and subsequently longer polymer chains. acs.orgiieta.org The presence of both amino and thiol groups allows for different possible linkages, leading to a complex polymer structure. The primary polymerization is believed to occur through the aniline (B41778) moiety, similar to the polymerization of aniline itself. acs.orggoogle.com The thiol groups are largely intended to be preserved in the final polymer to impart their specific redox properties. google.com
Electropolymerization is another method used to synthesize P2ATP films directly onto an electrode surface. researchgate.netresearchgate.net This process is carried out by applying an anodic potential to an electrode immersed in a solution containing the monomer. researchgate.netresearchgate.net The mechanism is also believed to proceed via the formation of radical cations upon oxidation at the electrode surface, which then couple. iieta.org The polymerization pathway and the resulting polymer structure can be influenced by factors such as the pH of the solution, with different coupling mechanisms (e.g., nitrogen-to-carbon vs. nitrogen-to-nitrogen) potentially dominating at different pH levels. iieta.orgiieta.org
Schiff Base Formation
This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine or imine group, -C=N-). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. scispace.comamazonaws.com
The general mechanism involves two main steps:
Nucleophilic Addition: The nitrogen atom of the primary amino group in this compound, which has a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine. scispace.comamazonaws.comorientjchem.org
Dehydration: The carbinolamine intermediate is typically unstable and undergoes elimination of a water molecule to form the stable C=N double bond of the Schiff base. scispace.comamazonaws.com This step is often catalyzed by acid. amazonaws.com
Condensation with Terephthalaldehyde (B141574): Terephthalaldehyde, a dialdehyde, can react with two equivalents of this compound to form a polydentate Schiff base ligand. scholarsresearchlibrary.comresearchgate.net The reaction involves the condensation of each of the two aldehyde groups of terephthalaldehyde with the amino group of a this compound molecule. scholarsresearchlibrary.com The reaction is typically carried out by stirring a methanolic solution of terephthalaldehyde with a methanolic solution of this compound. scholarsresearchlibrary.com The resulting Schiff base is a tetradentate ligand capable of coordinating with metal ions through the imine nitrogens and the thiol sulfur atoms. scholarsresearchlibrary.com
Table 2: Synthesis and Spectral Data for the Schiff Base from this compound and Terephthalaldehyde
| Reactants | Molar Ratio (Aldehyde:Amine) | Solvent | Product Structure | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) | Reference |
| Terephthalaldehyde, this compound | 1:2 | Methanol | N,N'-bis(2-mercaptophenyl)terephthalaldimine | ~1605 (C=N), ~2550 (S-H) | ~8.9 (CH=N), ~7.0-8.0 (Aromatic-H), ~3.5 (S-H) | scholarsresearchlibrary.comresearchgate.net |
This table summarizes the synthesis conditions and key characterization data for the Schiff base formed between terephthalaldehyde and this compound.
Condensation with 2-Thiophenecarboxaldehyde: this compound also reacts with 2-thiophenecarboxaldehyde in a 1:1 molar ratio to form a tridentate Schiff base ligand. tubitak.gov.trresearchgate.net The condensation occurs between the amino group of this compound and the aldehyde group of 2-thiophenecarboxaldehyde. researchgate.net The resulting ligand can coordinate with metal ions through the azomethine nitrogen, the thiophene (B33073) sulfur, and the thiol sulfur. tubitak.gov.trscispace.com The formation of this Schiff base is supported by the appearance of a characteristic singlet in the ¹H NMR spectrum corresponding to the azomethine proton (-CH=N-). researchgate.net
Table 3: Synthesis and Spectral Data for the Schiff Base from this compound and 2-Thiophenecarboxaldehyde
| Reactants | Molar Ratio (Aldehyde:Amine) | Solvent | Product Structure | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) | Reference |
| 2-Thiophenecarboxaldehyde, this compound | 1:1 | Ethanol | N-(2-thienylmethylidene)-2-aminothiophenol | ~1610 (C=N), ~2560 (S-H) | ~8.7 (CH=N), ~6.9-7.9 (Aromatic/Thiophene-H) | researchgate.netresearchgate.netresearchgate.net |
This table outlines the synthesis conditions and principal characterization data for the Schiff base resulting from the reaction of 2-thiophenecarboxaldehyde and this compound.
Coordination Chemistry of 2 Aminothiophenol and Its Ligands
Ligand Design and Synthesis
The primary method for designing and synthesizing ligands from 2-aminothiophenol is through the condensation reaction with various aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction typically involves refluxing this compound with the desired carbonyl compound in a suitable solvent like ethanol (B145695) or methanol. researchgate.net The resulting Schiff base ligands can be designed to have different denticities and coordination pockets by carefully selecting the carbonyl precursor.
For example, reacting this compound with monofunctional aldehydes, such as 2-thiophenecarboxaldehyde, yields bidentate or tridentate ligands. earthlinepublishers.comresearchgate.net In one study, a Schiff base ligand was synthesized through the condensation of this compound and 2-thiophenecarboxaldehyde, which was then used to prepare Ni(II) and Cd(II) complexes. earthlinepublishers.com Another study reported the synthesis of a Schiff base from the same reactants, N-(2-thienylmethylidene)-2-aminothiophenol (TNATPh), which formed complexes with Co(II), Ni(II), and Cu(II). researchgate.net
More complex, polydentate ligands can be created using dicarbonyl compounds. The condensation of terephthalaldehyde (B141574) with two equivalents of this compound results in a potentially tetradentate ligand where both carbonyl groups of the aldehyde have reacted. Similarly, Schiff base ligands have been prepared by condensing this compound with 1H-indole-2,3-dione (Isatin), leading to a tridentate ligand. researchgate.net The synthesis of these ligands is often straightforward, and the products can be purified by recrystallization.
Table 1: Examples of Schiff Base Ligands Synthesized from this compound
| Carbonyl Precursor | Amine | Resulting Ligand Type | Reference |
|---|---|---|---|
| Terephthalaldehyde | This compound (1:2 ratio) | Polydentate Schiff's base (H2Lb) | |
| 2-Thiophenecarboxaldehyde | This compound | Bidentate/Tridentate Schiff base | earthlinepublishers.comresearchgate.net |
| 1H-indole-2,3-dione (Isatin) | This compound | Tridentate Schiff base (HL) | researchgate.net |
Metal Complexation Studies
The Schiff base ligands derived from this compound are excellent chelating agents for a variety of metal ions due to the presence of nitrogen and sulfur donor atoms. The imine nitrogen and the thiol sulfur atoms are key coordination sites. nih.gov
A wide range of transition metal complexes have been synthesized using ligands derived from this compound. These complexes are typically prepared by reacting the Schiff base ligand with a metal salt, often a metal(II) acetate or chloride, in a suitable solvent.
Ni(II), Cu(II), and Zn(II) Complexes: Schiff bases formed from terephthalaldehyde and this compound have been used to create [M2L2] type complexes with Ni(II), Cu(II), and Zn(II). Spectroscopic analysis suggests a dibasic tetradentate coordination mode in these cases. Another study detailed a Ni(II) complex with a modified, unsymmetrical tetradentate ligand derived from pyridine-2,6-dicarbaldehyde and this compound, resulting in a distorted square-planar geometry around the nickel atom. nih.gov
Co(II) Complexes: A Schiff base synthesized from Isatin and this compound was used to prepare a Co(II) complex. researchgate.net Magnetic susceptibility and electronic spectra data suggested an octahedral geometry for this complex. researchgate.net
Fe(II)/(III) Complexes: An Fe(III) complex was also synthesized using the Isatin-derived Schiff base, which similarly exhibited an octahedral geometry. researchgate.net
The formation of these complexes is often confirmed by techniques such as infrared (IR) spectroscopy, where a shift in the C=N (azomethine) stretching frequency and the disappearance of the S-H band indicate coordination. researchgate.net The appearance of new bands in the far-IR region can be attributed to M-N and M-S vibrations. earthlinepublishers.com
While less common than transition metal complexes, ligands derived from this compound can also coordinate with lanthanide ions. A study on the Schiff base ligand synthesized from Isatin and this compound reported the successful preparation of a Lanthanum(III) complex. researchgate.net Spectroscopic and analytical data indicated that the La(III) complex likely possesses an octahedral geometry, with the ligand acting in a tridentate fashion. researchgate.net The coordination involves the azomethine nitrogen, carbonyl oxygen, and the deprotonated thiol sulfur. researchgate.net
The versatility of this compound-based ligands is evident in their diverse coordination modes. The specific mode depends on the structure of the ligand and the nature of the metal ion.
Tridentate Coordination: In many cases, these ligands act as tridentate chelating agents. For instance, the Schiff base derived from Isatin and this compound coordinates to metal ions like Co(II), Fe(III), and La(III) via the azomethine nitrogen, a carbonyl oxygen, and the deprotonated thiol sulfur (N, O, S coordination). researchgate.net This mode of coordination often leads to octahedral geometries when two ligands coordinate to a single metal center or when solvent molecules occupy the remaining coordination sites. researchgate.net Similarly, ligands formed from 2-thiophenecarboxaldehyde can act as tridentate donors, coordinating through the azomethine nitrogen and both the thiophenic and thiolic sulfur atoms. researchgate.net
Dibasic Tetradentate Coordination: Ligands synthesized from dicarbonyl compounds like terephthalaldehyde can function as dibasic tetradentate ligands. In their complexes with Ni(II), Cu(II), and Zn(II), coordination occurs through the two imino nitrogens and the two thiol sulfur atoms, with the thiol protons being replaced by the metal ions.
The resulting geometries of the metal complexes are varied. Octahedral geometries are commonly proposed for Co(II) and Fe(III) complexes. researchgate.net Distorted square-planar geometries have been observed for Ni(II) complexes, while tetrahedral arrangements are also possible. nih.gov
Table 2: Coordination Characteristics of Selected this compound-Based Metal Complexes
| Metal Ion | Ligand Precursors | Coordination Mode | Proposed Geometry | Reference |
|---|---|---|---|---|
| Ni(II), Cu(II), Zn(II) | Terephthalaldehyde, this compound | Dibasic Tetradentate | Not specified | |
| Co(II), Fe(III), La(III) | Isatin, this compound | Tridentate (N, O, S) | Octahedral | researchgate.net |
| Ni(II) | Pyridine-2,6-dicarbaldehyde, this compound | Tetradentate (N3S) | Distorted Square-Planar | nih.gov |
Influence of Metal Ions on Ligand Properties
The coordination of a metal ion to a this compound-based ligand significantly alters the electronic structure and properties of the ligand. This phenomenon, known as the "chelate effect," often leads to enhanced stability and modified reactivity.
One of the most frequently reported changes is the enhancement of biological activity. Numerous studies have found that metal complexes exhibit greater antimicrobial activity against various bacterial and fungal strains compared to the free Schiff base ligand. nih.govearthlinepublishers.com This increased potency is often attributed to the process of chelation, which makes the complex more lipophilic, allowing it to penetrate cell membranes more effectively and interfere with cellular processes. earthlinepublishers.com
Spectroscopic properties are also heavily influenced by metal coordination. In ¹H-NMR spectra of diamagnetic complexes, the signals for protons near the coordination sites show marked shifts, and the signal for the acidic thiol proton disappears, confirming deprotonation and coordination. researchgate.net In IR spectra, the azomethine (C=N) stretching vibration typically shifts to a lower frequency upon complexation, indicating the involvement of the imine nitrogen in bonding to the metal ion.
Applications in Catalysis and Sensing
The unique electronic properties and stable structures of metal complexes derived from this compound make them suitable for applications in catalysis and chemical sensing.
Catalysis: These complexes have been successfully employed as catalysts in various organic transformations. A notable example is a copper complex supported on MCM-41 silica, which served as a highly efficient and recyclable nanocatalyst for the Suzuki coupling reaction, a crucial method for forming carbon-carbon bonds. nih.govresearchgate.net This heterogeneous catalyst demonstrated excellent yields and could be reused for multiple cycles with minimal loss of activity. nih.govresearchgate.net In another application, palladium nanoparticles anchored onto chemically modified wool fabrics containing poly(this compound) were used as a catalyst for the hydrogenation of nitroarenes. acs.org
Sensing: The ability of this compound-based ligands to selectively bind with specific metal ions has been exploited in the development of chemical sensors. An electrode based on a dipodal ionophore derived from this compound was developed for the potentiometric sensing of silver ions (Ag+). researchgate.net The sensor exhibited good selectivity and a wide measuring range, proving useful for determining Ag+ concentration in various samples. researchgate.net The interaction between the ionophore and the metal ion causes a measurable change in potential, forming the basis of the sensing mechanism.
Advanced Spectroscopic Characterization and Analysis
Vibrational Spectroscopy (IR, Raman, SERS)
Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. For 2-Aminothiophenol, Infrared (IR) and Raman spectroscopy are powerful tools for identifying its key functional groups—the amino (-NH2), thiol (-SH), and the benzene (B151609) ring.
The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of its constituent bonds. The primary functional groups, the amino and thiol groups, give rise to characteristic peaks. semanticscholar.orgcopbela.orglibretexts.org
N-H Vibrations: The amino group is identified by its N-H stretching vibrations. Typically, primary amines exhibit two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. semanticscholar.orglibretexts.org For this compound, these have been experimentally observed at approximately 3438 cm⁻¹ and 3349 cm⁻¹. semanticscholar.org
S-H Vibration: The thiol group (-SH) is characterized by a weak stretching vibration band that appears in the range of 2500-2600 cm⁻¹. semanticscholar.org
Aromatic C-H and C=C Vibrations: The benzene ring shows C-H stretching vibrations typically above 3000 cm⁻¹. semanticscholar.org Asymmetric and symmetric C-H stretching vibrations for this compound are observed around 3061 cm⁻¹ and 3016 cm⁻¹, respectively. semanticscholar.org The characteristic C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.
C-N and C-S Vibrations: The C-N stretching vibrations of aromatic amines are found as a strong band between 1250-1335 cm⁻¹. copbela.org The C-S stretching mode is typically weaker and found at lower wavenumbers.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | Primary Amine (-NH₂) | 3438 | Medium |
| N-H Symmetric Stretch | Primary Amine (-NH₂) | 3349 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3061 | Medium-Weak |
| S-H Stretch | Thiol (-SH) | ~2530 | Weak |
| Aromatic C=C Stretch | Benzene Ring | 1400-1600 | Medium-Strong |
| C-N Stretch | Aromatic Amine | 1250-1335 | Strong |
This compound and its isomers are extensively studied using Surface-Enhanced Raman Spectroscopy (SERS), a technique that provides enormous enhancement of Raman signals for molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. aip.orgscispace.com The thiol group has a strong affinity for these metals, facilitating the formation of self-assembled monolayers (SAMs). scispace.com
SERS studies provide insights into the molecule's orientation on the surface and can reveal surface-mediated chemical reactions. aip.org A significant finding in SERS studies of aminothiophenols is the plasmon-induced catalytic conversion of the molecule. nih.govmdpi.com Under certain conditions, such as high laser power, this compound can dimerize to form 4,4′-dimercaptoazobenzene (DMAB). mdpi.comnih.gov This transformation is identified by the appearance of new, strong "b2-type" Raman bands around 1140, 1390, and 1435 cm⁻¹, which are attributed to the N=N stretching and C-N vibrations of the newly formed azo bridge in DMAB. mdpi.comnih.govnih.gov The SERS spectrum is therefore highly dependent on experimental parameters like laser power and the nature of the metallic substrate. scispace.comnih.gov
The enhancement in SERS is attributed to two main mechanisms: an electromagnetic enhancement from localized surface plasmon resonance in the metal nanoparticles and a chemical enhancement involving charge transfer between the molecule and the metal surface. aip.orgscispace.comarxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound provides information on the electronic environment of the protons. The aromatic protons appear as a complex multiplet in the region of approximately 6.6 to 7.3 ppm. The protons of the amino (-NH₂) and thiol (-SH) groups are exchangeable and appear as broad singlets; their chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. Due to the ortho-substitution, there are six distinct carbon signals. The carbon atom attached to the thiol group (C-S) and the one attached to the amino group (C-N) are significantly influenced by these heteroatoms. The remaining four carbons of the benzene ring appear in the typical aromatic region of 115-140 ppm.
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 6.6 - 7.3 | Multiplet (m) |
| Amino (-NH₂) | Variable | Broad Singlet (br s) |
| Thiol (-SH) | Variable | Broad Singlet (br s) |
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-S | ~115 |
| Aromatic C-N | ~148 |
| Aromatic C-H | 115 - 137 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at m/z 125, corresponding to its molecular weight. nih.govnist.gov The fragmentation pattern gives structural clues. Key fragments observed include ions at m/z 80 and 93, which can arise from losses of functional groups or rearrangements. nih.gov
| m/z | Relative Intensity (%) | Possible Fragment Ion |
|---|---|---|
| 125 | ~100 | [C₆H₇NS]⁺ (Molecular Ion) |
| 93 | ~27 | [M - S]⁺ or rearrangement fragment |
| 80 | ~42 | [M - SH - H]⁺ or other fragment |
| 65 | ~7 | [C₅H₅]⁺ |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule. This compound, containing a benzene ring with amino and thiol substituents, exhibits characteristic absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the aromatic system. The presence of the electron-donating -NH₂ and -SH groups causes a bathochromic (red) shift compared to unsubstituted benzene. When used as a capping agent for nanoparticles, such as Zinc Oxide (ZnO), this compound can influence the optical properties of the nanomaterial, often resulting in a blue shift in the absorption edge due to quantum confinement effects. tandfonline.comtandfonline.com In studies involving silver colloids, the UV-Visible spectrum is also used to monitor the aggregation of nanoparticles induced by the addition of this compound. nih.gov
| λmax (nm) | Solvent/System | Electronic Transition |
|---|---|---|
| ~240 | Various Organic Solvents | π → π |
| ~310 | Various Organic Solvents | π → π |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides critical insights into its surface interactions, particularly when grafted onto substrates.
Detailed research on this compound thermally grafted onto silicon (111) hydride surfaces reveals specific binding characteristics. nih.gov High-resolution XPS scans of the C1s, S2p, Si2p, and N1s regions show how the molecule anchors to the surface. Analysis of the Si2p and N1s spectra indicates a strong preference for the amino group (NH2) over the thiol group (SH) in forming a Si-N linkage. nih.govmdpi.com
Deconvolution of the high-resolution N1s spectrum for surface-grafted this compound shows a primary peak at approximately 399.2 eV, a feature characteristic of surface-bounded nitrogen. nih.gov Another significant peak is observed around 402.2 eV, which is assigned to pyridinic nitrogen, likely a feature of the NH2 moiety adjacent to the benzylic system. nih.gov
The Si2p spectrum for the this compound-grafted surface can be deconvoluted to show the nominal Si2p3/2 and Si2p1/2 peaks, along with two other peaks at 102.2 eV and 103 eV, which provide further information on the silicon's chemical environment after grafting. nih.gov This data collectively confirms the covalent attachment of this compound to the silicon surface primarily through its amino functional group. nih.govmdpi.com
Table 1: High-Resolution XPS Peak Binding Energies for this compound Grafted on Silicon (111)
| Spectral Region | Peak Assignment | Binding Energy (eV) |
| N1s | Surface-bounded Nitrogen | 399.2 |
| Pyridinic Nitrogen (NH₂) | 402.2 | |
| Si2p | Si2p3/2 | 98.8 |
| Si2p1/2 | 99.4 | |
| Si-N/Si-O Related Species | 102.2 | |
| Si-N/Si-O Related Species | 103.0 |
Data sourced from analysis of this compound on silicon surfaces. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)
Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2-aminothiophenol, known as its optimized geometry. By minimizing the energy of the molecule, these calculations can predict bond lengths and angles. For instance, a study using the B3LYP/6-31G(d) level of theory for p-aminothiophenol (a structural isomer) showed that upon binding to a gold atom, the S-C bond length changes from 1.80 Å to 1.76 Å, and the Au-S-C bond angle is approximately 105.1°. researchgate.net Theoretical calculations for 2-aminophenol (B121084), a related compound, have also shown good agreement between calculated and experimental bond lengths and angles. theaic.org The optimization process confirms that the calculated structure represents a local minimum on the potential energy surface, indicated by the absence of imaginary frequencies in the vibrational analysis. mdpi.com
Electronic Structure and HOMO-LUMO Analysis: The electronic properties of this compound are crucial for understanding its chemical reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rjpn.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netrjpn.org
Studies have shown that for this compound, the HOMO-LUMO energy gap is relatively low, suggesting it is a reactive molecule. rjpn.org One DFT study calculated the HOMO-LUMO gap for this compound to be 4.1170 eV. rjpn.org The frontier orbitals of aminothiophenol isomers are influenced by the positions of the -SH and -NH2 groups on the benzene (B151609) ring. ajol.info The HOMO and LUMO orbitals of p-aminothiophenol show significant contributions from the 3p orbitals of the sulfur atom and the 2p orbitals of the nitrogen and carbon atoms, which are expected to govern its reactivity. acs.org
| Property | This compound | 4-Aminothiophenol (B129426) | Reference |
| HOMO Energy | -0.2031 a.u. | -0.2057 a.u. | ajol.info |
| LUMO Energy | -0.0763 a.u. | -0.0765 a.u. | ajol.info |
| Energy Gap (eV) | 4.1170 | 3.51 | ajol.inforjpn.org |
Table 1: Calculated Frontier Molecular Orbital Energies of Aminothiophenol Isomers.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and wagging of the functional groups. ajol.inforsc.org
DFT methods, such as B3LYP, are known to systematically overestimate vibrational frequencies. Therefore, the calculated wavenumbers are often scaled by an empirical factor (e.g., 0.9613 for B3LYP) to achieve better agreement with experimental data. theaic.org
Key vibrational modes for this compound include:
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ range. For 2-ATP, these bands were experimentally found at 3438 and 3349 cm⁻¹ and calculated theoretically at 3617 and 3473 cm⁻¹. ajol.info
S-H stretching: This vibration appears around 2530 cm⁻¹. It was experimentally observed at 2522 cm⁻¹ for 2-ATP and calculated at 2363 cm⁻¹. ajol.info
C-H stretching: Aromatic C-H stretching vibrations are typically found between 3000 and 3200 cm⁻¹. For 2-ATP, these were observed at 3061 and 3016 cm⁻¹. ajol.info
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |
| N-H asymmetric stretch | 3438 | 3617 | ajol.info |
| N-H symmetric stretch | 3349 | 3473 | ajol.info |
| S-H stretch | 2522 | 2363 | ajol.info |
| C-H asymmetric stretch | 3061 | 3075 | ajol.info |
| C-H symmetric stretch | 3016 | 3057 | ajol.info |
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for this compound.
NMR Chemical Shift Predictions (e.g., GIAO Method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the NMR shielding tensors, from which the chemical shifts (δ) are derived. theaic.orgresearchgate.netliverpool.ac.uk These theoretical predictions are instrumental in the structural elucidation of molecules by helping to assign the signals in experimental ¹H and ¹³C NMR spectra. researchgate.nettheaic.org
Calculations are typically performed on the optimized geometry of the molecule. The accuracy of the predicted shifts can be high, although deviations from experimental values can occur due to factors like solvent effects and intermolecular interactions, which are often not fully accounted for in gas-phase calculations. theaic.org For related compounds like 2-aminophenol, the GIAO method has been shown to provide results that are in good agreement with experimental data. theaic.orgresearchgate.net The development of fragment-based approaches and scaling parameters further improves the accuracy of chemical shift predictions for molecular crystals. nih.gov
Molecular Orbital Analysis and Charge Distribution
Molecular orbital analysis provides a detailed picture of the electron distribution within this compound. The shapes and energies of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), dictate the molecule's electronic properties and reactivity. rjpn.orgaip.org The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. ajol.inforsc.org These maps are useful for predicting sites of electrophilic and nucleophilic attack. rsc.org
Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within the molecule. rsc.org For aminophenol derivatives, NBO analysis helps to understand the stability conferred by intramolecular hydrogen bonding. researchgate.net The Mulliken atomic charge distribution confirms the atoms with the highest and lowest reactivity. rjpn.org In Schiff bases derived from 2-aminophenol, the most positive region is often the hydrogen of the hydroxyl group, indicating a site for electrophilic attack. rsc.org
Electrochemistry and Sensing Property Simulations
DFT calculations are increasingly used to simulate and understand the electrochemical behavior of molecules and their potential as sensors. iwaponline.comycit.edu.cn For this compound and its derivatives, these simulations can predict redox potentials and elucidate the mechanism of interaction with various analytes, such as metal ions or small molecules. iapchem.org
For example, DFT has been used to screen functional monomers for molecularly imprinted electrochemical sensors. iwaponline.comresearchgate.net By calculating the interaction energies between the template molecule and various functional monomers, the most suitable monomer can be selected. iwaponline.com In the context of humidity sensing with poly(o-aminophenol), DFT simulations have shown strong interaction energies and hydrogen bonding with water molecules, explaining its sensing ability. acs.org The simulations can also predict changes in the electronic absorption spectra upon interaction with an analyte, which is a key principle behind many optical sensors. acs.org
Molecular Dynamics Simulations (Potential Future Research Direction)
While DFT calculations are powerful for studying the static properties of single molecules, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules and their interactions with the environment over time. MD simulations could be a valuable future research direction for this compound, particularly for understanding its behavior in solution or its interactions with biological macromolecules or material surfaces. ru.nljksus.org
For instance, MD simulations have been used to investigate the inhibitory adsorption of thiophenol derivatives on metal surfaces to prevent corrosion. ajol.info They can also be employed to study the conformational changes of molecules, such as the rotation of functional groups, which can be crucial for their reactivity. ru.nl For benzothiazoles formed from this compound, DFT-MD simulations have elucidated the catalytic role of water in the reaction mechanism. ru.nl Furthermore, MD simulations are used to assess the stability of ligand-receptor complexes in drug discovery research, which could be relevant for potential applications of this compound derivatives. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) in Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wvu.edu In the context of this compound, QSAR studies have been instrumental in understanding how structural modifications to its derivatives influence their therapeutic or toxic effects. These studies are crucial for the rational design of new, more potent, and selective molecules.
Researchers have applied 2D and 3D-QSAR methodologies to various classes of this compound derivatives. core.ac.uk These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors are then correlated with a measured biological activity using statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN). researchgate.net
A notable application of QSAR has been in the study of benzothiazepine (B8601423) derivatives synthesized from this compound. In one such study, a QSAR analysis was performed on a series of novel Schiff base derivatives of benzothiazepine to evaluate their antidepressant activity. bas.bg The study utilized the despair swim test in rats to determine the biological activity and found that the developed QSAR models were satisfactory for predicting the antidepressant potential of the synthesized compounds. bas.bg The models help in identifying the key structural features that are either favorable or detrimental to the observed activity.
Another area of investigation involves the cytotoxicity of heterocyclic compounds derived from reactions involving this compound. For instance, a 2D-QSAR study was conducted on a series of hydantoin (B18101) and thiohydantoin related heterocyclic compounds, investigating their cytotoxicity against brine shrimp. core.ac.uk Although not all derivatives were directly from this compound, the study highlights the utility of QSAR in predicting the toxicity (LC50 values) of related heterocyclic structures. The study found that models generated using MLR, Partial Least Squares (PLS), and ANN showed high correlation coefficients, indicating their predictive power. core.ac.uk
Furthermore, QSAR studies have been extended to understand the skin sensitization potential of various chemicals, including aminophenols. wvu.edu While this study focused on 2-aminophenol, the methodology is directly applicable to this compound derivatives. The research identified key molecular descriptors such as the number of double bonds and certain autocorrelation coefficients as being significant in predicting skin sensitization. wvu.edu
The general approach in these QSAR studies involves the following steps:
Data Set Selection: A series of structurally related derivatives of this compound with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series.
Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. core.ac.uk
The insights gained from these QSAR models are invaluable for medicinal chemists, allowing for the virtual screening of large compound libraries and the prioritization of synthetic efforts towards molecules with the highest probability of success.
Detailed Research Findings
The following tables summarize the findings from selected QSAR studies on derivatives related to this compound.
Table 1: 2D-QSAR Study on Cytotoxicity of Heterocyclic Compounds core.ac.uk
| Parameter | Description |
| Compound Class | Hydantoin and Thiohydantoin related heterocycles |
| Biological Activity | Cytotoxicity (LC50) against brine shrimp (Artemia salina) |
| Modeling Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Network (ANN) |
| Key Findings | The QSAR models demonstrated good predictive ability. The squared correlation coefficients (R²) were 0.83 for MLR, 0.81 for PLS, and 0.91 for ANN, indicating a strong correlation between the selected molecular descriptors and the observed cytotoxic activity. |
Table 2: QSAR Study on Antidepressant Activity of Benzothiazepine Derivatives bas.bg
| Parameter | Description |
| Compound Class | Schiff base derivatives of 1,5-benzothiazepine (B1259763) |
| Synthesis Reactant | This compound |
| Biological Activity | Antidepressant activity (immobility time in despair swim test) in Sprague-Dawley rats |
| Modeling Software | TSAR 3.3 |
| Key Findings | All synthesized derivatives exhibited antidepressant activity. The QSAR study provided satisfactory results, suggesting its utility for future investigations in designing novel antidepressant agents based on the benzothiazepine scaffold. |
Table 3: QSAR Study on Skin Sensitization wvu.edu
| Parameter | Description |
| Compound Class | Various chemicals including 2-aminophenol |
| Biological Activity | Skin sensitization potential (Murine Local Lymph Node Assay - LLNA data) |
| Key Descriptors | nDB (number of double bonds), C-003 (number of CHR3 molecular subfragments), GATS6M (autocorrelation coefficient), HATS6m (GETAWAY descriptor) |
| Key Findings | The developed QSAR model showed a high percentage of correct predictions (83% for the training set and 79% in cross-validation), demonstrating the ability to predict the skin sensitization potential of compounds based on their structural descriptors. |
Applications of 2 Aminothiophenol and Its Derivatives in Advanced Materials and Technologies
Sensor Development
The dual functionality of 2-aminothiophenol makes it an exceptional building block for various sensing applications. The thiol group facilitates strong anchoring to metal surfaces, such as gold and silver nanoparticles, while the amino group can be used for further functionalization or as a reactive site for detecting specific analytes.
Electrochemical sensors based on this compound often utilize its polymer, poly(this compound) (P2AT), as an effective electrode modifying material. researchgate.net These polymers, sometimes integrated into nanocomposites, enhance the sensitivity and selectivity of the sensors.
One significant application is in the detection of dopamine (B1211576), a crucial neurotransmitter. Researchers have developed molecularly imprinted polymers (MIPs) by electropolymerizing p-aminothiophenol on gold nanoparticle-modified electrodes in the presence of dopamine as a template molecule. researchgate.netresearchgate.net After removing the dopamine template, the polymer matrix is left with cavities that are specifically shaped to rebind dopamine, allowing for its selective detection. researchgate.netresearchgate.net One such sensor demonstrated a linear response to dopamine in the concentration range of 0.1 to 100 μM with a low detection limit of 3.5 × 10⁻⁸ M. researchgate.net Another sensor, constructed using gold-palladium alloy composites with graphene, also showed high sensitivity for dopamine detection. rsc.org
Furthermore, poly(this compound) has been used in conjunction with platinum nanoparticles to create sensors for determining nitrite (B80452) in food samples. researchgate.net
Table 1: Performance of this compound-Based Electrochemical Sensors
| Target Analyte | Sensor Composition | Linear Range | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| Dopamine | Electropolymerized p-aminothiophenol (MIP) with AuNPs | 0.1 - 100 μM | 3.5 x 10⁻⁸ M | researchgate.net |
| Dopamine | AuPd/UiO-66-NH₂/Graphene composite | Two linear ranges | 0.21 x 10⁻⁶ M | rsc.org |
Colorimetric sensors provide a visual detection method, which is advantageous for rapid and on-site analysis. Derivatives of this compound have been successfully employed in creating these sensors, particularly for detecting formaldehyde (B43269) and various metal ions.
Gold nanoparticles (AuNPs) functionalized with aminothiophenol (ATP) serve as effective colorimetric sensors for formaldehyde. mdpi.comresearchgate.net The sensing mechanism is based on the reaction between the amino group of ATP and formaldehyde, which causes the functionalized AuNPs to aggregate. This aggregation leads to a distinct color change of the solution, allowing for visual detection. mdpi.com
Schiff bases derived from this compound are also prominent in colorimetric sensing, especially for metal ions. For example, the Schiff base 1-(2-thiophenylimino)-4-(N-dimethyl)benzene was synthesized and used for the visual detection of multiple metal ions, including Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺, in a solution. mdpi.com The coordination of the metal ions with the Schiff base ligand results in the formation of colored complexes, providing a clear visual signal. mdpi.com
The ability to monitor pH in biological systems is crucial for understanding cellular processes and diagnosing diseases. This compound has been utilized to create highly sensitive pH probes. Silver nanoparticles functionalized with this compound can act as pH sensors based on surface-enhanced Raman scattering (SERS). scientificlabs.iecapes.gov.brlookchem.comsigmaaldrich.com The SERS spectrum of the this compound molecule changes in response to the surrounding pH, enabling pH sensing over a range of 3.0 to 8.0, which is relevant for many biological environments. capes.gov.br This technology has been demonstrated for monitoring pH changes at the cellular level, including within living cells. capes.gov.br
Similarly, gold nanorods functionalized with p-aminothiophenol have been developed as intracellular pH sensors that exhibit low cytotoxicity. acs.org The intensity of specific SERS bands of p-aminothiophenol shows a clear dependence on pH values from 3.0 to 8.0. acs.org Beyond SERS-based probes, derivatives such as bis[2-(2′-hydroxyphenyl)benzazole] have been synthesized to act as turn-on fluorescent probes for monitoring alkaline pH ranges (pH 9.7 to 10.8). mdpi.comresearchgate.net
Derivatives of this compound, particularly Schiff bases, are widely used as chemosensors for detecting a variety of metal ions. pdeaamcollege.edu.in These ligands can coordinate with metal ions through nitrogen and sulfur atoms, leading to a detectable signal, which can be a change in color (colorimetric) or fluorescence. mdpi.comresearchgate.net
A fluorescent probe based on a diphenylimidazole moiety bearing a this compound group was designed for the dual detection of Hg²⁺ and Cr³⁺ ions, with detection limits as low as 6 nM and 1.96 nM, respectively. researchgate.net Schiff bases of 2-aminophenol (B121084) have been screened for detecting biologically important metal ions like Cu²⁺, Zn²⁺, and Ni²⁺ through electrochemical and UV-vis spectroscopy methods. researchgate.netrsc.org Another Schiff base ligand, 1-(2-thiophenylimino)-4-(N-dimethyl)benzene, was found to be a selective colorimetric sensor for Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺. mdpi.com The binding of these ions to the ligand induces a significant red shift in the UV-Visible spectrum, attributed to a ligand-to-metal charge-transfer. mdpi.com
Table 2: Examples of this compound Derivatives in Metal Ion Detection
| Derivative Type | Target Ion(s) | Detection Method | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| Diphenylimidazole Schiff Base | Hg²⁺, Cr³⁺ | Fluorescence | 6 nM (Hg²⁺), 1.96 nM (Cr³⁺) | researchgate.net |
| 2-Aminophenol Schiff Base | Cu²⁺, Zn²⁺, Ni²⁺ | Electrochemical / UV-vis | Not specified | researchgate.netrsc.org |
| 1-(2-thiophenylimino)-4-(N-dimethyl)benzene | Cr³⁺, Fe²⁺, Fe³⁺, Hg²⁺ | Colorimetric / UV-vis | Not specified | mdpi.com |
Formaldehyde is a common indoor air pollutant, and its detection is important for human health. A colorimetric sensor for formaldehyde has been developed using gold nanoparticles (AuNPs) functionalized with aminothiophenol (ATP). mdpi.comresearchgate.net The working principle involves the covalent bonding of the thiol group (-SH) of ATP to the AuNPs, leaving the amino group (-NH₂) free to react with formaldehyde. mdpi.com This reaction leads to the aggregation of the nanoparticles, which is observable as a color change. A sensor based on 4-aminothiophenol (B129426) functionalized AuNPs was able to detect formaldehyde with a limit of detection (LOD) of 1.03 mM in ultrapure water. mdpi.com While other methods exist, such as those based on Schiff base formation with hydroxylamine, the use of aminothiophenol-functionalized nanoparticles offers a simple and efficient platform for formaldehyde sensing. mdpi.commdpi.com
Corrosion Inhibition
This compound and its derivatives have proven to be effective corrosion inhibitors for various metals, most notably for steel and copper in acidic environments. researchgate.netresearchgate.net The inhibition mechanism relies on the adsorption of these organic molecules onto the metal surface. The presence of heteroatoms (nitrogen and sulfur) and the aromatic ring facilitates strong adsorption, forming a protective film that isolates the metal from the corrosive medium.
Studies on carbon steel in 1 M hydrochloric acid (HCl) have shown that newly synthesized this compound derivatives act as efficient mixed-type inhibitors, meaning they inhibit both anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.net The inhibition efficiency of these compounds increases with their concentration, with one derivative reaching a maximum efficiency of 97.5% at a concentration of 1.2 g/L. researchgate.net The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption model. researchgate.netresearchgate.net
For copper, Schiff base derivatives of this compound have been investigated as corrosion inhibitors in 15% HCl. researchgate.net Other studies have explored different derivatives, such as 2-amino-6-chlorobenzothiazole, for protecting copper in HCl, noting that the presence of nitrogen and sulfur groups in the inhibitor's structure is key to its good adsorption and protective film formation. researchgate.net
Table 3: Corrosion Inhibition Performance of this compound and its Derivatives
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Source |
|---|---|---|---|---|---|
| This compound Derivative (ERE) | Carbon Steel | 1 M HCl | 97.5% | 1.2 g/L | researchgate.net |
| This compound (ATP) | Mild Steel | 1 M HCl | Not specified, efficiency increases with concentration | Not specified | researchgate.net |
| This compound Schiff Base (SIMP) | Copper | 15% HCl | Not specified, acts as inhibitor | Not specified | researchgate.net |
Mechanism of Inhibitor Adsorption
The efficacy of this compound and its derivatives as corrosion inhibitors for metals like carbon steel in acidic environments is fundamentally linked to their ability to adsorb onto the metal surface. researchgate.net This adsorption process forms a protective barrier that isolates the metal from the corrosive medium. researchgate.net The mechanism is typically a combination of physical and chemical adsorption (physisorption and chemisorption). researchgate.net
The adsorption process is influenced by several factors:
The molecular structure of the inhibitor: this compound possesses a benzene (B151609) ring, a thiol group (-SH), and an amino group (-NH2). researchgate.net
The nature of the metal surface: The inhibitor interacts with the metal's d-orbitals.
The composition of the corrosive medium: The presence of ions like chloride can influence the adsorption process. scielo.br
The adsorption mechanism involves several types of interactions:
Chemisorption: This is a strong interaction where covalent bonds are formed between the inhibitor and the metal surface. The sulfur atom in the thiol group and the nitrogen atom in the amino group have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net The π-electrons of the aromatic ring can also participate in this bonding. researchgate.net
Physisorption: This involves weaker electrostatic interactions. In an acidic solution, the amino group can become protonated (-NH3+). This positively charged group can then be electrostatically attracted to the metal surface, which may be negatively charged due to the adsorption of anions (like Cl⁻) from the acid. scielo.br
Electrochemical Measurement Techniques
To evaluate the performance and understand the mechanism of corrosion inhibitors like this compound, several electrochemical techniques are employed. These methods provide quantitative data on how the inhibitor affects the corrosion process at the metal-electrolyte interface. biologic.net
Potentiodynamic Polarization: This is a widely used technique to study corrosion inhibition. researchgate.netresearchgate.net It involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The data is typically plotted as a Tafel plot (log of current density vs. potential). upb.roresearchgate.net
Key parameters obtained from these plots include:
Corrosion Potential (Ecorr): The potential at which the rate of oxidation equals the rate of reduction. A significant shift in Ecorr in the presence of an inhibitor indicates its effect on the anodic or cathodic reactions. However, for mixed-type inhibitors like this compound derivatives, the change in Ecorr is often minimal (less than 85 mV). scielo.br
Corrosion Current Density (icorr): This value is proportional to the corrosion rate. A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate. upb.ro The inhibition efficiency (%IE) can be calculated from these values. iapchem.org
Tafel Slopes (βa and βc): These are the slopes of the anodic and cathodic branches of the polarization curve, respectively. Changes in these slopes upon adding the inhibitor provide insights into the mechanism of inhibition. researchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique that provides detailed information about the electrochemical processes occurring at the interface, such as charge transfer and the properties of the protective film. researchgate.netbiologic.net The experiment involves applying a small amplitude AC potential signal at various frequencies and measuring the impedance response.
Data from EIS is often presented as Nyquist plots. Analysis of these plots can yield parameters such as:
Charge Transfer Resistance (Rct): This is related to the resistance of the corrosion reaction itself. A larger Rct value indicates a slower corrosion rate and higher inhibition efficiency. researchgate.net
Double Layer Capacitance (Cdl): This relates to the capacitance of the electrical double layer at the metal-solution interface. A decrease in Cdl upon inhibitor addition is often attributed to the adsorption of organic molecules, which displaces water molecules and decreases the local dielectric constant or increases the thickness of the double layer. scielo.br
The combination of these techniques provides a comprehensive understanding of the inhibitor's effectiveness and its mode of action. researchgate.netresearchgate.net The results from both potentiodynamic polarization and EIS are often found to be in good agreement. researchgate.net
Nanomaterial Synthesis and Modification
Precursor for Nanoparticle Synthesis (e.g., Silver Nanoparticles, Magnetic Nanoparticles, Gold Nanoparticles)
This compound (2-ATP) serves as a versatile precursor in the synthesis of various types of nanoparticles due to its bifunctional nature, containing both amine (-NH2) and thiol (-SH) groups. These groups can act as reducing agents, capping agents, and stabilizers, influencing the size, morphology, and stability of the resulting nanoparticles.
Gold Nanoparticles (AuNPs): 2-ATP is utilized in the one-step synthesis of highly stable gold nanoparticles. organic-chemistry.orgnih.gov In this process, 2-ATP acts as both a reducing agent for the gold precursor (e.g., HAuCl₄) and as a monomer that polymerizes in situ to form poly(this compound) (PATP). organic-chemistry.orgacs.org This polymer shell encapsulates the newly formed AuNPs, providing exceptional stability and preventing aggregation for extended periods (over six months). organic-chemistry.org The resulting PATP-stabilized AuNPs are typically small (around 1.0 nm) and demonstrate excellent catalytic activity. organic-chemistry.orgnih.gov
Silver Nanoparticles (AgNPs): In the synthesis of silver nanoparticles, 2-ATP can be involved in the formation of polymer-nanoparticle composites. For instance, poly(this compound) can be synthesized first, and then silver nanoparticles can be incorporated to form a nanocomposite (P2ATP-Ag). nih.govresearchgate.net The presence of 2-ATP repeating units in the polymer matrix, with their coordinating nitrogen and sulfur atoms, provides high affinity for metal ions and facilitates the formation of the nanocomposite. researchgate.net The synthesis often involves the chemical reduction of a silver salt like silver nitrate (B79036) in the presence of the polymer. nih.govacs.org
Magnetic Nanoparticles: this compound is employed in the synthesis and modification of magnetic nanoparticles, such as those based on cobalt ferrite (B1171679) (CoFe₂O₄) or iron oxide (Fe₃O₄). niscpr.res.indntb.gov.ua It can be used as a reactant to form other molecules, like benzothiazoles, in reactions catalyzed by magnetic nanoparticles. niscpr.res.in More directly, it can be polymerized onto the surface of silica-coated magnetic nanoparticles. rsc.orgrsc.org In this approach, the monomer (2-ATP) is first adsorbed onto the modified nanoparticle surface and then undergoes in-situ chemical oxidative polymerization to form a poly(this compound) shell. rsc.org This polymer coating imparts new functionalities to the magnetic nanoparticles, making them effective sorbents for heavy metal ions. rsc.org
Surface Functionalization of Nanoparticles and Surfaces
The thiol (-SH) and amino (-NH2) groups of this compound make it an excellent ligand for the surface functionalization of various nanomaterials and surfaces. This modification alters the surface chemistry of the material, enhancing its properties and enabling new applications.
Functionalization of Nanoparticles: 2-ATP is widely used as a capping or stabilizing agent to modify the surface of pre-synthesized nanoparticles. tandfonline.com
ZnO Nanoparticles: It can be used to cap zinc oxide (ZnO) nanoparticles, effectively reducing their tendency to agglomerate. tandfonline.comresearchgate.net The capping mechanism involves the interaction of 2-ATP with the ZnO surface, which passivates surface defects. researchgate.nettandfonline.com This surface modification significantly enhances the UV emission properties of the ZnO nanoparticles while quenching defect-related visible light emission, making them suitable for optoelectronic applications like UV lasers. researchgate.nettandfonline.com
Gold Nanoparticles (AuNPs): Thiolated chelates derived from this compound can be anchored onto the surface of gold nanoparticles. For example, a gadolinium (Gd) chelate conjugated with this compound can replace the initial citrate (B86180) coating on AuNPs, functionalizing them for bimodal imaging applications (MRI and X-ray CT). psu.edu The strong Au-S bond ensures stable attachment of the functional molecules to the nanoparticle surface. psu.edu
Magnetic Nanoparticles (Fe₃O₄): Magnetic nanoparticles can be functionalized by coating them with poly(this compound). rsc.orgrsc.org This is achieved by first modifying the nanoparticle surface with an amine-terminated silane (B1218182) (APTES) and then polymerizing 2-ATP onto it. rsc.org The resulting polymer shell, rich in nitrogen and sulfur atoms, gives the nanoparticles a high affinity for capturing heavy metal ions like lead, copper, and silver from solutions. rsc.orgrsc.org
Functionalization of Surfaces: Beyond nanoparticles, 2-ATP can modify larger surfaces. For instance, wool fabric surfaces can be chemically modified with poly(this compound). This is done by first reducing the disulfide bonds in the wool, allowing 2-ATP to attach covalently, followed by oxidative polymerization. acs.org The resulting polymer-coated fabric serves as a durable support for anchoring palladium nanoparticles, creating a heterogeneous catalyst. acs.org
Polymer Chemistry and Composites
Conducting Polymers (e.g., Poly(this compound))
Poly(this compound) (P2ATP or PATP) is a conducting polymer that has garnered interest due to its unique electrical and optical properties, thermal stability, and the presence of reactive functional groups. researchgate.netresearchgate.net Like other conjugated polymers such as polyaniline, P2ATP's conductivity stems from the delocalization of π-electrons along its polymer backbone. researchgate.netpaperpublications.org
Synthesis: P2ATP is typically synthesized via the oxidative chemical polymerization of the this compound monomer. researchgate.net This process is often carried out in an acidic aqueous medium (e.g., HCl solution) using a suitable oxidizing agent, with ammonium (B1175870) persulfate being a common choice. researchgate.netresearchgate.netgoogle.com The polymerization can be initiated by adding the oxidant to the monomer solution, often at low temperatures (0–3 °C) to control the reaction rate. researchgate.net The resulting polymer is then filtered, washed, and dried. researchgate.net Electrochemical polymerization is another method used for synthesis. paperpublications.org
Properties and Applications in Composites: The bifunctional nature of the 2-ATP monomer, with its -NH2 and -SH groups, provides the resulting polymer with high affinity for metal ions and nanoparticles, making it an excellent material for creating composites. researchgate.netacs.org
Polymer-Metal Nanocomposites: P2ATP is used to create nanocomposites with silver (Ag), gold (Au), and palladium (Pd) nanoparticles. organic-chemistry.orgnih.govacs.org In some syntheses, 2-ATP is polymerized in the presence of metal salts, leading to the in-situ formation of a nanocomposite. organic-chemistry.org For instance, P2ATP-Ag nanocomposites exhibit improved electrical conductivity compared to the pure polymer. nih.govresearchgate.net The thermal stability of the polymer can also be enhanced by the incorporation of nanoparticles. nih.gov
Magnetic Nanocomposites: P2ATP can be coated onto magnetic nanoparticles (e.g., Fe₃O₄) to create functional composites. rsc.orgrsc.org These materials combine the magnetic properties of the core with the chelating ability of the P2ATP shell, making them useful as reusable sorbents for heavy metal extraction. rsc.orgrsc.org
The properties of P2ATP and its composites make them promising for a range of applications, including sensors, catalysts, and materials for environmental remediation. nih.govresearchgate.net
Interactive Data Tables
Table 1: Electrochemical Inhibition Data for this compound Derivatives This table summarizes the performance of this compound derivatives as corrosion inhibitors for steel in acidic media, as determined by electrochemical measurements.
| Inhibitor System | Metal/Medium | Technique | Key Finding | Inhibition Efficiency (%IE) | Reference |
| This compound Derivatives | Carbon Steel / 1 M HCl | Potentiodynamic Polarization, EIS | Acts as a mixed-type inhibitor; adsorption follows Langmuir isotherm. | Increases with concentration. | researchgate.net |
| Pyrido[2,3-b]pyrazine derivative | Mild Steel / 1 M HCl | Potentiodynamic Polarization, EIS | Mixed inhibitor, reduces both anodic and cathodic rates. | 93% at 10⁻³ M | slideshare.net |
| Levaquin | API 5L X-52 Steel / 2 M HCl | Potentiodynamic Polarization | Mixed-type inhibitor; efficiency increases with temperature. | 95% at 323 K | iapchem.org |
| Poly(m-aminophenol) | Low Carbon Steel / 3.5 wt% NaCl | Potentiodynamic Polarization, EIS | Inhibits corrosion via a barrier mechanism. | Corrosion rate decreased significantly. | upb.ro |
Table 2: this compound in Nanoparticle Synthesis and Functionalization This table highlights the role of this compound (2-ATP) and its polymer (P2ATP) in creating and modifying various nanoparticles.
| Nanoparticle Type | Role of 2-ATP/P2ATP | Precursors/Method | Resulting Material/Properties | Reference |
| Gold (AuNPs) | Reducing & Stabilizing Agent | HAuCl₄, 2-ATP / One-step redox | PATP-stabilized AuNPs (~1.0 nm); highly stable; catalytic. | organic-chemistry.org |
| Silver (AgNPs) | Polymer Matrix | P2ATP, AgNO₃ / Chemical reduction | P2ATP-Ag nanocomposite; enhanced electrical conductivity. | nih.govresearchgate.net |
| Magnetic (Fe₃O₄) | Surface Functionalization (Polymer Coating) | Fe₃O₄@SiO₂, 2-ATP / In-situ polymerization | Fe₃O₄@P2ATP core-shell NPs; high affinity for heavy metal ions. | rsc.orgrsc.org |
| Zinc Oxide (ZnO) | Capping Agent | ZnO NPs, 2-ATP / Precipitation | 2-ATP capped ZnO NPs; reduced agglomeration, enhanced UV emission. | tandfonline.comresearchgate.nettandfonline.com |
| Gold (AuNPs) | Surface Functionalization (Ligand) | AuNPs, Thiolated Gd-chelate from 2-ATP | Au@GdL NPs; stable, for bimodal imaging (MRI/CT). | psu.edu |
Nanocomposites (e.g., Polymer-Silver Nanocomposites, Polymer/MWCNTs)
The incorporation of this compound-based polymers with nanomaterials like silver nanoparticles (AgNPs) and multi-walled carbon nanotubes (MWCNTs) leads to nanocomposites with synergistic and enhanced properties.
Polymer-Silver Nanocomposites: Poly(this compound)-silver (P2ATP-Ag) nanocomposites are synthesized through methods such as the chemical reduction of a silver salt in the presence of the polymer. nih.gov The synthesis of P2ATP-Ag nanocomposites can be achieved using potassium peroxodisulphate as an oxidant. nih.gov These composites show improved thermal stability and electrical conductivity compared to the pure polymer. nih.gov The presence of AgNPs within the polymer matrix is confirmed through various characterization techniques including UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD). nih.gov HR-TEM imaging reveals various morphologies, including spherical and rod-like structures, for the nanoparticles within the composite. nih.gov A significant application of these nanocomposites is in the biomedical field, where they exhibit excellent antibacterial activity against human pathogens like Bacillus subtilis and Vibrio cholerae. nih.gov Copolymers such as poly(this compound-co-2-methylaniline) assembled on silver nanoparticles have also been studied for their effectiveness against sulfate-reducing bacteria (SRB). researchgate.net
Polymer/MWCNTs Nanocomposites: Nanocomposites of poly(this compound) and multi-walled carbon nanotubes (MWCNTs) have proven to be effective materials, particularly in analytical and environmental applications. These composites are utilized as highly effective sorbents in solid-phase extraction (SPE) for the preconcentration of trace levels of heavy metals. researchgate.netnih.gov The high affinity of the nanocomposite for metal ions like cadmium (Cd(II)) and lead (Pb(II)) stems from the electron-donating nitrogen (N) and sulfur (S) groups in the polymer chain, which can chelate with the metal ions. researchgate.netnih.govcapes.gov.br The combination with MWCNTs provides a high surface area, enhancing the adsorption capacity. This makes P2ATP/MWCNT nanocomposites valuable for treating environmental samples. researchgate.netcapes.gov.br
Table 1: Properties and Performance of this compound Based Nanocomposites
| Nanocomposite | Target Application | Key Findings | Source(s) |
| Poly(this compound)-Silver (P2ATP-Ag) | Antibacterial Material | Enhanced electrical conductivity and thermal stability compared to pure P2ATP. Effective against Bacillus subtilis and Vibrio cholerae. | nih.gov |
| Poly(2ATH-co-2MeANI)/AgNPs | Anti-Sulfate Reducing Bacteria | The copolymer composite shows high efficiency in combating sulfate-reducing bacteria. | researchgate.net |
| Poly(this compound)/MWCNTs | Solid Phase Extraction of Heavy Metals | High adsorption capacity for Cd(II) (178.7 mg/g) and Pb(II) (186.4 mg/g). Low detection limits of 0.3 ng/mL for Cd(II) and 1 ng/mL for Pb(II). | researchgate.netnih.gov |
Flexible Thin Films and Photocathodes
Derivatives of this compound are being explored for the fabrication of flexible optoelectronic devices. Photocathodes, which emit electrons upon light absorption, are critical components in sensors and renewable energy generation. warwick.ac.uk
A highly flexible nanocomposite, poly-O-amino thiophenol/intercalated iodide (POATP-I), has been synthesized in a one-step process and fabricated as a thin film. dntb.gov.uaresearchgate.net This film, which exhibits a well-developed network structure, functions as a promising photocathode for hydrogen (H₂) production from Red Sea water. dntb.gov.uaresearchgate.net The material demonstrates excellent light absorbance in the UV and visible regions with a calculated bandgap of 2.56 eV. researchgate.net The efficiency of the photocathode is demonstrated by a significant change in current density (Jph) from -0.2 mAcm⁻² in the dark to -1.7 mAcm⁻² under illumination. researchgate.net
In a related development, a silver iodide/poly-2-aminothiophenol-intercalated iodide (AgI/P2ATP-I) composite has been prepared for use as a photocathode. researchgate.net This material, composed of semi-spherical particles around 80 nm in diameter, has a bandgap of 1.96 eV and achieves an estimated H₂ production rate of 3.5 µmol/h cm², positioning it as a viable candidate for generating renewable energy from wastewater. researchgate.net
Table 2: Performance of this compound Derivative-Based Photocathodes
| Photocathode Material | Bandgap | Key Performance Metrics | Application | Source(s) |
| Poly-O-aminophenol/intercalated iodide (POATP-I) | 2.56 eV | Current density (Jph) ranges from -0.2 mAcm⁻² (dark) to -1.7 mAcm⁻² (light). | H₂ production from seawater | researchgate.net |
| Silver iodide/poly-2-aminothiophenol-intercalated iodide (AgI/P2ATP-I) | 1.96 eV | Estimated H₂ production rate of 3.5 µmol/h cm². | H₂ production from wastewater | researchgate.net |
Thermally Stable Polymers
Aromatic polymers are known for their high performance, including excellent thermal stability. tsijournals.com The integration of this compound into polymer backbones can yield materials with enhanced thermal resistance, making them suitable for applications in demanding environments. tsijournals.com
New series of polyamides and poly(thioether-amide)s have been successfully synthesized using this compound. tsijournals.comtsijournals.com These polymers demonstrate good thermal stability, which is attributed to the presence of sulfide (B99878) groups in the main polymer chain. tsijournals.comtsijournals.com Thermogravimetric analysis (TGA) of these polymers shows decomposition temperatures for 10% weight loss (T10) in the range of 133-274 °C and for 50% weight loss (T50) between 291-318 °C. tsijournals.comtsijournals.com
Furthermore, a terpolymer synthesized by the condensation of this compound, hexamethylenediamine, and formaldehyde (2-ATPHMDAF-I) has been studied for its thermal degradation properties. researchgate.netresearchgate.net The kinetic parameters of its decomposition, such as activation energy, have been calculated using various analytical methods to assess its relative thermal stability. researchgate.netresearchgate.net
Table 3: Thermal Properties of Polymers Derived from this compound
| Polymer Type | Synthesis Method | TGA Results | Source(s) |
| Polyamides and Poly(thioether-amide)s | Direct polycondensation via Yamazaki method under microwave irradiation. | T(10) Weight Loss: 133-274 °C; T(50) Weight Loss: 291-318 °C; Char Yield: 5-17% at 540 °C. | tsijournals.comtsijournals.com |
| Terpolymer (2-ATPHMDAF-I) | Condensation of this compound, hexamethylenediamine, and formaldehyde. | Thermal degradation kinetics (activation energy, etc.) were calculated to confirm stability. | researchgate.netresearchgate.net |
Analytical Chemistry
In analytical chemistry, this compound and its derivatives serve as highly effective reagents and materials for the separation and detection of various analytes.
Solid Phase Extraction
Solid phase extraction (SPE) is a widely used technique for sample preparation, and materials derived from this compound have been developed as efficient sorbents. Magnetic nanoparticles modified with poly(2-amino thiophenol) have been introduced as a novel solid phase for extracting heavy metal ions such as lead(II), copper(II), and silver(I) from food matrices. rsc.orgrsc.org The separation is simplified by using an external magnetic field to collect the sorbent. rsc.org Similarly, poly(this compound) has been used as a nanoadsorbent in magnetic dispersive micro-solid phase extraction (MD-MSPE) for the determination of 2,4-dinitrophenol (B41442) (2,4-DNP) in water samples. birjand.ac.ir These methods are noted for their simplicity, speed, high selectivity, and sensitivity. birjand.ac.ir
The high performance of these sorbents is due to the coordinating ability of the nitrogen and sulfur atoms in the polymer structure. researchgate.net
Table 4: Performance of this compound-Based Sorbents in Solid Phase Extraction
| Sorbent | Target Analyte(s) | Adsorption Capacity (mg/g) | Limit of Detection (ng/mL) | Source(s) |
| Poly(this compound)/MWCNTs | Cd(II), Pb(II) | 178.7 (Cd), 186.4 (Pb) | 0.3 (Cd), 1.0 (Pb) | researchgate.netnih.gov |
| Poly(this compound) modified magnetic nanoparticles | Pb(II), Cu(II), Ag(I) | 78.2 (Pb), 68.1 (Cu), 52.3 (Ag) | 2.1 (Pb), 0.4 (Cu), 1.1 (Ag) | rsc.org |
| This compound-based nanoadsorbent | 2,4-Dinitrophenol (2,4-DNP) | Not specified | 5.4 | birjand.ac.ir |
Spectrophotometric Methods for Environmental Analysis
Spectrophotometry is a powerful tool for chemical analysis, and methods involving 2-aminophenol (an isomer of this compound) have been developed for environmental monitoring. most.gov.bd Eco-friendly derivative UV spectrophotometric methods have been established for the simultaneous quantification of ternary mixtures of phenol, 2-aminophenol (2-AP), and 4-aminophenol (B1666318) in real water samples. researchgate.netrsc.org These methods, which include derivative ratio-zero crossing spectra (DRZCS) and double divisor ratio spectra (DDRS), offer enhanced selectivity for analyzing multicomponent mixtures without prior separation. researchgate.netrsc.org The methods are lauded for their simplicity, accuracy, sensitivity, and cost-effectiveness. rsc.orgrsc.org
For the analysis of 2-aminophenol, these techniques have demonstrated a good linear range from 2–50 μg/mL with a high correlation coefficient (R² ≥ 0.9995), confirming their reliability for quantitative environmental analysis. researchgate.netrsc.org
Table 5: Performance of Spectrophotometric Methods for 2-Aminophenol Analysis
| Method | Analyte(s) | Linear Range (μg/mL) | Correlation Coefficient (R²) | Source(s) |
| Derivative UV Spectrophotometry (DRZCS, DDRS, etc.) | Phenol, 2-Aminophenol, 4-Aminophenol | 2–50 (for 2-AP) | ≥ 0.9995 | researchgate.netrsc.org |
Biological Activity and Medicinal Chemistry
Antimicrobial Properties
Derivatives of 2-aminothiophenol are a cornerstone in the development of new antimicrobial agents. unilag.edu.ng Their broad-spectrum activity against various pathogenic microorganisms has been extensively documented. iosrjournals.org
Antibacterial Activity
Schiff bases and metal complexes derived from this compound have demonstrated significant antibacterial properties. The antibacterial efficacy of these compounds is often attributed to the azomethine group in Schiff bases, which can interfere with bacterial cellular processes. unilag.edu.ng Chelation with metal ions can further enhance this activity. researchgate.netsciencepublishinggroup.comsciencepublishinggroup.com
A study on Schiff bases derived from the condensation of this compound with 5-bromosalicylaldehyde (B98134) and 5-nitrosalicyladehyde showed activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. unilag.edu.ng Notably, the bromine-substituted imines displayed higher potency, and the activity was more pronounced in a dimethylformamide (DMF) solvent. unilag.edu.ng However, these compounds were found to be inactive against the Gram-negative bacteria Pseudomonas aeruginosa and E. coli. unilag.edu.ng
Metal complexes of Schiff bases often exhibit greater antibacterial activity than the free ligands. researchgate.netsciencepublishinggroup.comsciencepublishinggroup.com For instance, Ni(II) and Cd(II) complexes of the Schiff base formed from this compound and 2-thiophenecarboxaldehyde showed enhanced activity. researchgate.net Similarly, Co(II), Ni(II), and Cu(II) complexes of a Schiff base derived from 2-thiophenecarboxaldehyde and this compound were more potent than the uncomplexed Schiff base against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net In another study, metal complexes of a Schiff base from 2-thiophenecarboxaldehyde and this compound showed moderate to high activity against four human pathogenic bacteria. sciencepublishinggroup.com
Polymeric nanocomposites incorporating this compound have also been investigated for their antibacterial potential. A poly(this compound)-silver (P2ATP-Ag) nanocomposite demonstrated excellent antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Vibrio cholerae) bacteria, with the presence of silver nanoparticles significantly contributing to this effect. researchgate.netnih.gov
Furthermore, novel thioether pleuromutilin (B8085454) derivatives containing a this compound moiety have been synthesized and evaluated for their in-vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, and Escherichia coli. nih.gov Many of these derivatives showed moderate antibacterial activities, with one compound proving to be the most active against MRSA. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Test Organism(s) | Activity/Findings |
|---|---|---|
| Schiff bases from this compound and 5-bromo/nitrosalicylaldehyde | S. aureus, E. faecalis, P. aeruginosa, E. coli | Active against Gram-positive bacteria, especially bromine-substituted imines. Inactive against Gram-negative bacteria. unilag.edu.ng |
| Ni(II) and Cd(II) complexes of this compound-derived Schiff base | Not specified | Enhanced antibacterial activity compared to the ligand. researchgate.net |
| Co(II), Ni(II), Cu(II) complexes of 2-thiophenecarboxaldehyde and this compound Schiff base | E. coli, S. aureus, P. aeruginosa | Metal chelates showed more antibacterial activity than the uncomplexed Schiff base. researchgate.net |
| Poly(this compound)-silver (P2ATP-Ag) nanocomposite | B. subtilis, V. cholerae | Excellent antibacterial activity due to the presence of silver nanoparticles. researchgate.netnih.gov |
| Thioether pleuromutilin derivatives with this compound moiety | MRSA, S. aureus, E. coli | Moderate antibacterial activities; one compound highly active against MRSA. nih.gov |
Antifungal Activity
The structural framework of this compound is also pivotal in the design of potent antifungal agents. unilag.edu.ng Schiff bases and their metal complexes, as well as various heterocyclic derivatives, have shown promising results against a range of fungal pathogens. uobaghdad.edu.iq
Schiff bases derived from this compound have been reported to possess antifungal properties. unilag.edu.ng For instance, Schiff bases synthesized from this compound and substituted salicylaldehydes were screened for their in vitro antimicrobial activity. unilag.edu.ng The presence of a sulfur atom in these compounds is thought to enhance their biological activity, potentially by interfering with enzymes that have sulfhydryl groups at their active sites. unilag.edu.ng
The condensation of this compound with various fatty acids has yielded 2-substituted benzothiazole (B30560) derivatives with good antifungal activity. ajol.infoscielo.org.za Similarly, a series of novel 2-aryl substituted benzothiazoles were synthesized and screened for their in-vitro antifungal activity against Candida albicans, Aspergillus niger, and Cryptococcus neoformans, with some compounds showing activity comparable or superior to the standard drug fluconazole. ijpsr.com
Metal complexes often exhibit enhanced antifungal activity compared to the parent Schiff bases. scirp.org This is a recurring theme in the medicinal chemistry of these compounds. ijmrsti.com For example, Mn(II) and Fe(II) complexes of a Schiff base derived from 2-aminophenol (B121084) and 3-formyl-2-hydroxy-6-methoxyquinoline showed better antifungal activity than the Schiff base alone. scirp.org
Furthermore, new derivatives of 2-amino-5-chlorobenzothiazole (B1265905) have been synthesized and tested against Candida glabrata and Aspergillus niger, with some showing significant activity. uobaghdad.edu.iq Thioether pleuromutilin derivatives incorporating a this compound moiety have also been synthesized, though their primary evaluation was for antibacterial activity. nih.gov
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Test Organism(s) | Activity/Findings |
|---|---|---|
| 2-Substituted benzothiazoles from this compound and fatty acids | Not specified | Good antifungal activity. ajol.infoscielo.org.za |
| 2-Aryl substituted benzothiazoles | C. albicans, A. niger, C. neoformans | Some compounds showed activity comparable or better than fluconazole. ijpsr.com |
| Mn(II) and Fe(II) complexes of a Schiff base ligand | Not specified | Metal complexes exhibited better antifungal activity than the Schiff base. scirp.org |
| 2-Amino-5-chlorobenzothiazole derivatives | C. glabrata, A. niger | Some derivatives showed good measurable activity. uobaghdad.edu.iq |
Antitumor/Anticancer Properties
The this compound moiety is a key building block for synthesizing benzothiazoles and their derivatives, which have emerged as a significant class of compounds with potent antitumor activity. ekb.egekb.egnih.gov The versatility of the benzothiazole nucleus allows for the creation of a wide array of derivatives with promising anticancer profiles. ekb.eg
The condensation of this compound with various reagents is a primary method for constructing the benzothiazole ring system. ekb.eg A notable example is the synthesis of 2-(4-aminophenyl)benzothiazole, a pharmacophoric group used to generate numerous derivatives with potential antitumor activity. nih.gov Twenty-five new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened against approximately 60 human tumor cell lines. nih.gov Among these, two compounds, N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide, demonstrated considerable anticancer activity against some cancer cell lines. nih.gov
Metal complexes incorporating ligands derived from this compound have also shown significant anticancer potential. Dirhodium complexes have been found to react with this compound, indicating a possible metabolic pathway for these anticancer active compounds. acs.org Furthermore, Cu(II), Zn(II), and Mn(II) complexes with a Schiff base derived from 5-chloro-2-N-(2-quinolylmethylene)aminophenol exhibited anticancer activity, with the Cu(II) complex showing significantly greater cytotoxicity toward lung cancer cell lines than cisplatin. mdpi.comnih.gov This complex was also found to inhibit tumor metastasis and growth in vivo. mdpi.comnih.gov
Polymeric nanocomposites have also been explored for their anticancer properties. A chitosan-grafted-poly(this compound) (chitosan-gr-p2-ATH) composite showed potent anti-cancer effects against the HepG2 cell line. nih.govresearchgate.net
Table 3: Antitumor/Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s)/Model | Activity/Findings |
|---|---|---|
| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Various human tumor cell lines | Considerable anticancer activity. nih.gov |
| N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide | Various human tumor cell lines | Considerable anticancer activity. nih.gov |
| Cu(II) complex with 5-chloro-2-N-(2-quinolylmethylene)aminophenol | Lung cancer cell lines (A549) | Significantly greater cytotoxicity than cisplatin; inhibited metastasis and tumor growth in vivo. mdpi.comnih.gov |
| Chitosan-gr-poly(this compound) (chitosan-gr-p2-ATH) | HepG2 (Liver cancer) | Potent anti-cancer effects. nih.govresearchgate.net |
Antiviral Properties
While research into the antiviral properties of this compound derivatives is less extensive compared to their antibacterial and anticancer activities, some studies have indicated potential in this area. The benzothiazole nucleus, often synthesized from this compound, is a structural component of compounds with reported antiviral activity. ajol.info The inherent biological activity of Schiff bases and their ability to form stable metal complexes also suggest a potential for antiviral applications. Further investigation is needed to fully elucidate the antiviral capabilities of compounds derived from this compound.
Anti-inflammatory Properties
Derivatives of this compound have demonstrated notable anti-inflammatory properties. This activity is often linked to the core structure's ability to be modified into various heterocyclic systems, such as benzothiazoles and benzoxazoles, which are known to possess anti-inflammatory effects. ekb.eginnovareacademics.in
Polymeric nanocomposites containing this compound have been shown to have potent anti-inflammatory properties. nih.govresearchgate.net Specifically, composites of poly(this compound) with silver nanoparticles (p2-ATH with AgNPs) and chitosan-grafted-poly(this compound) with silver nanoparticles (chitosan-gr-p2-ATH with AgNPs) were identified as having the most potent anti-inflammatory effects. nih.govresearchgate.net
In other studies, novel amide derivatives of substituted 2-aminothiophenes showed significant in-vitro anti-inflammatory activity when compared to the standard drug Ibuprofen. researchgate.net Additionally, N-acetyl-2-aminophenol has been identified as having useful therapeutic properties, including acting as an anti-inflammatory drug. google.com
Antioxidant Properties
The antioxidant potential of this compound and its derivatives is an area of significant research interest. The presence of both an amino and a thiol group provides multiple sites for radical scavenging activity.
Studies on phenolic and aniline (B41778) compounds have shown that 2-aminophenol exhibits antioxidant activity. core.ac.uk Specifically, 2-aminophenol demonstrated H2O2-scavenging activity, which is attributed to the electron-donating ability of the amino group. core.ac.uk It also showed DPPH radical scavenging activity, where the hydroxyl group is believed to be the primary contributor. core.ac.uk The ortho-position of the amino and hydroxyl groups in 2-aminophenol contributes to the stability of the resulting phenoxyl radicals through intramolecular hydrogen bonding, enhancing its antioxidant capacity. core.ac.uk
Polymeric composites of this compound have also been shown to possess antioxidant properties. Chitosan-grafted-poly(this compound) (chitosan-gr-p2-ATH) was found to have the most potent antioxidant effects in one study. nih.govresearchgate.net In another study, the epicatechin–2–aminothiophenol adduct, which is unique in harboring an amino group, was evaluated for its antioxidant activity. mdpi.com
Furthermore, novel amide derivatives of substituted 2-aminothiophenes have demonstrated good antioxidant activity in both DPPH and hydroxyl radical scavenging assays. researchgate.net N-formyl-2-Aminophenol, a bacterial secondary metabolite, has also been identified as having antioxidant activity, scavenging DPPH radicals with an IC50 value of 3.23 µg/ml. caymanchem.com
Anticonvulsant Properties
Derivatives of this compound, particularly benzothiazoles and benzothiazepines, have been investigated for their anticonvulsant activities. researchgate.netmdpi.com Research has shown that these compounds can be effective in preclinical models of epilepsy.
One area of focus has been the synthesis of 1,5-benzothiazepine (B1259763) derivatives. Through the cyclocondensation of this compound with 1,3-substituted-prop-2-en-1-one, novel 2,4-substituted-2,3-dihydro-1,5-benzothiazepine derivatives have been created. academicjournals.orgresearchgate.net When evaluated using the maximal electroshock (MES) test, these compounds demonstrated moderate anticonvulsant activity. academicjournals.orgresearchgate.net
Furthermore, benzothiazole derivatives synthesized from this compound have also shown promise. ekb.eg For instance, a series of 2-[4-methoxy-3-(5-substituted phenyl- Current time information in Bangalore, IN.chemicalbook.compharm.or.jpoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles were synthesized and studied for their anticonvulsant potential using both MES and subcutaneous pentylenetetrazol (scPTZ) models. researchgate.netresearchgate.net Several of these compounds showed significant protection against seizures, indicating potential for both short onset and prolonged duration of action. researchgate.net The anticonvulsant activity of these derivatives is thought to be mediated, in part, through GABA-ergic pathways. nih.gov
| Derivative Class | Synthesis Method | Anticonvulsant Model | Observed Activity | Reference |
| 2,4-substituted-2,3-dihydro-1,5-benzothiazepines | Cyclo-condensation of this compound with 1,3-substituted-prop-2-en-1-one | Maximal Electroshock (MES) Test | Moderate anticonvulsant and CNS depressant activity | academicjournals.orgresearchgate.net |
| 2-substituted benzothiazoles | Condensation of this compound with various aldehydes | MES and scPTZ models | Potent antiepileptic agents | ekb.eg |
| 2-[4-methoxy-3-(5-substituted phenyl- Current time information in Bangalore, IN.chemicalbook.compharm.or.jpoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles | Multi-step synthesis from this compound | MES and scPTZ models | Protection against seizures, indicating potential for short onset and prolonged action | researchgate.netresearchgate.net |
Neuroprotective Properties
The neuroprotective potential of this compound derivatives has been an area of active research, particularly in the context of neurodegenerative diseases. Benzothiazole and benzothiazoline (B1199338) structures derived from this compound are key to this activity.
Riluzole, a well-known benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) and has demonstrated neuroprotective effects in various animal models of neurodegeneration. unisi.it Its mechanisms of action are multifaceted, including the inhibition of glutamate (B1630785) release and the modulation of voltage-gated sodium channels. unisi.it
Following this lead, other derivatives have been explored. For example, 2-(2-thienyl)benzothiazoline, synthesized by the condensation of this compound with an appropriate aldehyde, has been studied for its therapeutic effects in a rotenone-induced rat model of Parkinson's disease. researchgate.net Additionally, other synthesized benzothiazine derivatives have shown the ability to reduce neuronal injury in in vitro models of ischemia/reperfusion. unisi.it These compounds were found to protect against glutamate-induced cytotoxicity and cell death induced by neurotoxins like 6-hydroxydopamine (6-OHDA). unisi.it
Antidiabetic Properties
The scaffold of this compound has been utilized to develop compounds with potential antidiabetic activity. mdpi.comresearchgate.net Research has focused on creating benzothiazole derivatives that can effectively lower blood glucose levels.
In one study, twenty-four new benzothiazole compounds were developed and tested in alloxan- and streptozotocin-induced diabetic rats. ajrconline.org Several of these derivatives showed significant blood glucose-lowering activity, with some compounds exhibiting potency comparable to the standard drug glibenclamide. ajrconline.org
Another approach involved the synthesis of 2-aminobenzothiazole (B30445) derivatives linked to isothioureas or guanidines. mdpi.com These compounds were evaluated in silico for their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and then tested in vivo. The results showed that specific derivatives, such as methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine, were able to reduce blood glucose levels and improve the lipid profile in a type 2 diabetes rat model after several weeks of oral administration. mdpi.com The antidiabetic activity of these benzothiazole derivatives is often associated with their agonist effect on peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. mdpi.com
| Derivative Series | Animal Model | Key Findings | Potential Mechanism | Reference |
| Substituted Benzothiazoles | Alloxan and Streptozotocin-induced diabetic rats | Significant blood glucose-lowering activity, comparable to glibenclamide. | Not specified | ajrconline.org |
| 2-Aminobenzothiazole-isothioureas and -guanidines | Type 2 Diabetes rat model | Reduction in blood glucose levels and improved lipid profile. | Agonist effect on PPARγ | mdpi.com |
Analgesic Activity
Derivatives of this compound have been synthesized and evaluated for their analgesic properties. researchgate.net The benzothiazole nucleus, formed from this compound, is a common feature in compounds exhibiting pain-relieving effects. ekb.eg
For instance, a series of substituted benzothiazoles were synthesized and tested for analgesic activity using the tail immersion method. taylorandfrancis.com These compounds, prepared through the reaction of this compound with various aromatic aldehydes, displayed varying degrees of analgesic activity, with some derivatives showing potency comparable to the standard drug pentazocine. taylorandfrancis.com
In another study, novel benzothiazole derivatives bearing a 1,3,4-oxadiazole (B1194373) group were synthesized and showed good anti-inflammatory and analgesic activities. ekb.eg Similarly, other research has reported on benzothiazole derivatives that exhibit excellent anti-inflammatory and analgesic effects. ekb.eg The analgesic potential of these compounds is often evaluated in models of peripheral pain, such as the acetic acid-induced writhing test. acs.org
Structure-Activity Relationship Studies
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies aim to understand how these chemical modifications influence therapeutic effects.
For anticonvulsant activity , the substitution pattern on the benzothiazole or benzothiazepine (B8601423) ring is crucial. In a series of 2,4-substituted-2,3-dihydro-1,5-benzothiazepines, the nature of the substituents at the 2 and 4 positions significantly impacts their activity. academicjournals.org For benzothiazole derivatives, the incorporation of lipophilic groups and specific heterocyclic rings, like oxadiazole, has been shown to enhance anticonvulsant potency. researchgate.netnih.gov
Regarding analgesic activity , the substitution on the benzothiazole ring system influences the potency. For example, in a series of indomethacin (B1671933) analogues incorporating a benzothiazole moiety, the type of substituent affected the peripheral analgesic effect, with some derivatives showing superior activity compared to the parent drug. acs.org The synthesis of Schiff base derivatives from this compound and salicylaldehyde (B1680747) has also been explored, where the position of the thiol group (ortho vs. para) on the aminophenol ring influences the final structure and potential biological activity. arabjchem.org
Role as Pharmaceutical Intermediates (e.g., Diltiazem)
This compound is a crucial starting material and key intermediate in the synthesis of several important pharmaceuticals, most notably the calcium channel blocker Diltiazem. caming.comijpsonline.com Diltiazem is widely used for the treatment of hypertension, angina pectoris, and certain types of arrhythmia. ijpsonline.com
The synthesis of Diltiazem involves the reaction of this compound with a derivative of 3-(4-methoxyphenyl)glycidic acid. chemicalbook.com This reaction leads to the opening of the epoxide ring and the formation of a key intermediate, 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionic acid. chemicalbook.com Subsequent cyclization of this intermediate forms the core 1,5-benzothiazepine ring structure of Diltiazem. chemicalbook.com
Several synthetic routes to Diltiazem have been developed, many of which rely on this compound as the foundational building block for the benzothiazepine nucleus. pharm.or.jpjst.go.jpgoogle.com For example, one efficient method involves a one-pot synthesis where (-)-(2R, 3S)-3-(4-methoxyphenyl)glycidamide is treated with this compound, followed by a ring-closing reaction to yield a key cis-(+)-dihydro-hydroxy-benzothiazepinone intermediate in high yield. pharm.or.jpjst.go.jp The demand for Diltiazem underscores the industrial importance of this compound. ijpsonline.com
| Pharmaceutical | Therapeutic Class | Role of this compound | Reference |
| Diltiazem | Calcium Channel Blocker | Key starting material for the formation of the 1,5-benzothiazepine ring system. | chemicalbook.comcaming.comijpsonline.comtga.gov.au |
Environmental and Safety Considerations in Research General Academic Consideration
Green Chemistry Principles in Synthetic Route Design
The growing emphasis on sustainable chemical practices has spurred the development of synthetic methodologies that align with the principles of green chemistry. For reactions involving 2-aminothiophenol, particularly in the synthesis of benzothiazoles and other heterocyclic compounds, significant efforts have been made to improve the environmental footprint of these processes. These advancements focus on reducing waste, minimizing energy consumption, and utilizing less hazardous materials. nih.govscribd.comnih.gov
Key green strategies implemented in synthetic routes involving this compound include:
Use of Alternative Solvents and Solvent-Free Conditions: To mitigate the environmental impact of volatile organic compounds (VOCs), researchers have explored greener solvents. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids have been successfully used as reaction media. researchgate.net For instance, the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) has served as both a catalyst and a solvent in the synthesis of 2-aminothiophenes. researchgate.net Furthermore, many protocols have been developed under solvent-free conditions, often involving techniques like ball-milling or simple trituration, which significantly reduce waste. mdpi.commdpi.com
Alternative Energy Sources: Microwave irradiation and ultrasound assistance are two prominent energy sources used to enhance reaction efficiency. nih.gov Microwave-assisted synthesis, in particular, dramatically reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.govtandfonline.comscielo.brresearchgate.net Ultrasound has also been shown to accelerate reactions, leading to higher yields in shorter times under milder conditions, attributed to the physical process of acoustic cavitation. tandfonline.comresearchgate.net
Catalysis Innovations: A major focus has been on the use of non-toxic, inexpensive, and reusable catalysts. mdpi.com Heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs), KF-Alumina, and various metal-doped nanocatalysts, are advantageous as they can be easily separated from the reaction mixture and recycled for multiple runs without significant loss of activity. mdpi.commdpi.comnih.gov Metal-free approaches, using catalysts like imidazolium (B1220033) chloride or even catalyst-free conditions, have also been developed to avoid the use of potentially toxic and expensive transition metals. nih.govrsc.org
Process Efficiency: Many modern synthetic routes are designed as one-pot, multi-component reactions. These methods improve atom economy by incorporating multiple reactants into the final product in a single step, thereby reducing the need for intermediate purification and minimizing waste streams. nih.gov
The table below summarizes various green synthetic methods involving this compound as a key reactant.
| Green Principle | Methodology/Reagent | Reactants | Product Type | Key Advantages | Reference |
|---|---|---|---|---|---|
| Alternative Energy | Microwave Irradiation | This compound, Aldehydes | 2-Arylbenzothiazoles | Reduces reaction time to 3-10 minutes; solvent-free; high yields. | tandfonline.com |
| Alternative Energy | Ultrasound Assistance | This compound, α,β-Unsaturated Ketones | 1,5-Benzothiazepines | Short reaction times (75-85 min); high yields; eco-friendly. | tandfonline.com |
| Alternative Solvents | Ionic Liquid ([bmIm]OH) | Ketones, Malononitrile, Sulfur | 2-Aminothiophenes | Acts as both catalyst and solvent; efficient; no chromatography needed. | researchgate.net |
| Solvent-Free | Ball-Milling | This compound, Aldehydes | Benzothiazoles | Solvent-free; energy-efficient; rapid. | mdpi.com |
| Reusable Catalyst | ZnO Nanoparticles | This compound, Nitriles | 2-Substituted Benzothiazoles | Catalyst reusable for up to five cycles; solvent-free; efficient. | mdpi.commdpi.com |
| Reusable Catalyst | FeCl₃/Montmorillonite K-10 | This compound, Aldehydes | 2-Substituted Benzothiazoles | Catalyst reusable for up to three cycles; ultrasound-assisted. | mdpi.com |
| Metal-Free | Imidazolium Chloride | 2-Aminothiophenols, DMF Derivatives | 2-Substituted Benzothiazoles | Economical; avoids metal catalysts; moderate to excellent yields. | nih.gov |
Toxicity Studies
This compound is a hazardous compound that requires careful handling in a laboratory setting. Toxicological data indicate that it poses risks through various routes of exposure, including inhalation, skin contact, and ingestion. The primary hazards are its corrosive nature and its ability to induce systemic effects, notably methemoglobinemia. nih.govhaz-map.comcoleparmer.com
Local Effects:
Skin and Eye Corrosivity: The compound is classified as corrosive and can cause severe skin and eye burns upon contact. coleparmer.comfishersci.com Direct contact with the eyes may lead to chemical conjunctivitis and corneal damage. coleparmer.com
Skin Sensitization: this compound is a known skin sensitizer (B1316253), meaning it can induce an allergic reaction upon repeated exposure. nih.govhaz-map.com Cases of allergic contact dermatitis, including those arising from occupational exposure, have been reported. haz-map.comnih.gov
Systemic Effects:
Methemoglobinemia: A significant systemic toxic effect of this compound is the induction of methemoglobinemia. nih.govhaz-map.comcoleparmer.com This condition involves the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively. Symptoms include cyanosis (a bluish discoloration of the skin), headache, dizziness, drowsiness, rapid heart rate, and shortness of breath. coleparmer.com
Inhalation Toxicity: Inhalation of this compound vapors or aerosols can cause severe irritation and chemical burns to the respiratory tract. coleparmer.comfishersci.com Potential consequences of severe exposure include pulmonary edema, which can be fatal. coleparmer.com Systemic contact dermatitis has also been reported following inhalation. haz-map.comnih.gov
Other Systemic Effects: Ingestion can cause severe and permanent damage to the digestive tract. coleparmer.com High concentrations may also lead to central nervous system (CNS) depression. coleparmer.com
Ecotoxicity: From an environmental perspective, this compound is considered very toxic to aquatic organisms. fishersci.com Its release into the environment should be avoided, as it may cause long-term adverse effects in aquatic ecosystems. fishersci.com
The following table provides a summary of the toxicological profile of this compound.
| Toxicity Type | Affected System/Area | Observed Effects | Reference |
|---|---|---|---|
| Local | Skin | Causes severe burns; skin sensitizer leading to allergic contact dermatitis. | nih.govhaz-map.comfishersci.com |
| Local | Eyes | Causes severe burns, chemical conjunctivitis, and corneal damage. | coleparmer.com |
| Systemic | Respiratory Tract | Causes chemical burns, irritation, and potential pulmonary edema upon inhalation. | coleparmer.comfishersci.com |
| Systemic | Blood | Induces methemoglobinemia, leading to cyanosis and impaired oxygen transport. | nih.govhaz-map.comcoleparmer.com |
| Systemic | Central Nervous System (CNS) | May cause CNS depression at high concentrations. | coleparmer.com |
| Systemic | Gastrointestinal Tract | Causes severe burns and permanent damage if ingested. | coleparmer.com |
| Ecotoxicity | Aquatic Environment | Very toxic to aquatic organisms; may cause long-term adverse effects. | fishersci.com |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
